6-hydroxy-2H-chromen-2-one
Description
Synthesis of 6-Hydroxycoumarin
Several established named reactions in organic chemistry provide pathways to the 6-hydroxycoumarin scaffold.
Derivatization of 6-Hydroxycoumarin
The hydroxyl group of 6-hydroxycoumarin is a prime site for chemical modification, allowing for the synthesis of various derivatives. A common derivatization is O-acylation. For instance, 6-hydroxycoumarin can be reacted with an acyl chloride, such as 4-methoxybenzoyl chloride, in a suitable solvent like tetrahydrofuran (B95107) with a base like triethylamine. sapub.org This reaction yields the corresponding ester, in this case, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, demonstrating a straightforward method for modifying the phenolic group. sapub.org Such derivatizations are crucial for developing new compounds with tailored properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIJXIFQYOPWTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209760 | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-68-1 | |
| Record name | 6-Hydroxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6093-68-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70209760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-HYDROXYCOUMARIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FS6H939K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for the structural analysis of coumarin (B35378) derivatives. antiox.orgresearchgate.net For 6-hydroxycoumarin, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
¹H NMR: The ¹H NMR spectrum reveals characteristic signals for the protons on the coumarin core. nih.gov The protons of the pyrone ring (H-3 and H-4) typically appear as doublets, while the aromatic protons (H-5, H-7, H-8) show distinct signals in the aromatic region of the spectrum. The phenolic proton (-OH) signal is also observable.
Table 1: Representative ¹H NMR Data for 6-Hydroxycoumarin
| Proton | Chemical Shift (δ) ppm |
| H-3 | 6.42 |
| H-4 | 7.64 |
| H-5 | 7.22 |
| H-7 | 7.10 |
| H-8 | 7.16 |
| 6-OH | 9.55 |
| Data presented is representative and may vary based on solvent and experimental conditions. |
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the lactone ring. nih.gov
Table 2: Representative ¹³C NMR Data for 6-Hydroxycoumarin
| Carbon | Chemical Shift (δ) ppm |
| C-2 (C=O) | 161.4 |
| C-3 | 117.1 |
| C-4 | 144.1 |
| C-4a | 117.7 |
| C-5 | 119.0 |
| C-6 | 150.1 |
| C-7 | 117.9 |
| C-8 | 114.5 |
| C-8a | 148.2 |
| Data presented is representative and may vary based on solvent and experimental conditions. Source: nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the 6-hydroxycoumarin molecule. ijprajournal.com The spectrum typically displays a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactone ring, usually around 1700-1740 cm⁻¹. A broad absorption band in the region of 3000-3500 cm⁻¹ indicates the presence of the hydroxyl (-OH) group. Additional peaks in the 1500-1600 cm⁻¹ range are attributed to C=C stretching vibrations within the aromatic and pyrone rings. rrjournals.com
Table 3: Characteristic FTIR Absorption Bands for 6-Hydroxycoumarin
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | ~3300-3400 (broad) |
| C=O stretch (lactone) | ~1700-1720 |
| C=C stretch (aromatic/pyrone) | ~1550-1620 |
| Data is representative. Source: rrjournals.comsapub.orgnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like coumarins. In GC-MS analysis of 6-hydroxycoumarin, the compound is first vaporized and separated on a GC column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum of 6-hydroxycoumarin shows a molecular ion peak [M]⁺ corresponding to its molecular weight (162.14 g/mol ). nih.gov The fragmentation pattern is characteristic of the coumarin skeleton, often involving the loss of carbon monoxide (CO) molecules from the pyrone ring, which is a diagnostic feature for identifying coumarins. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC is a primary method for the quantification of 6-hydroxycoumarin in various matrices, such as plant extracts. researchgate.netnih.gov A common approach is reversed-phase HPLC (RP-HPLC) coupled with a Diode Array Detector (DAD). researchgate.netnih.gov For analysis, a C18 column is typically used with a gradient mobile phase, often consisting of methanol (B129727) and water. researchgate.netnih.gov The method is validated for parameters such as linearity, accuracy, and precision. researchgate.netnih.gov For example, a study quantifying 6-hydroxycoumarin in Prangos pabularia extract used a reversed-phase C18 column with a water-methanol gradient at a flow rate of 0.8 ml/min, with detection at 250 nm. researchgate.net The retention time for 6-hydroxycoumarin under these specific conditions was found to be 9.66 minutes. nih.gov
Microelemental Analysis
Microelemental analysis, or elemental analysis (CHN analysis), is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For coumarin derivatives and their metal complexes, the experimentally determined percentages of C, H, and N are compared with the calculated theoretical values for the proposed molecular formula. researchgate.netuobaghdad.edu.iq A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity. researchgate.net
Biological and Pharmacological Activities of 6 Hydroxycoumarin and Its Derivatives
Antioxidant Activities and Mechanismsmedchemexpress.comontosight.aichemsrc.comontosight.aiontosight.aichemimpex.comnih.govmdpi.comtargetmol.com
Coumarins, a class of phenolic compounds, are recognized for their antioxidant properties. nih.gov Their unique structure, featuring a conjugated system, facilitates excellent charge and electron transport, contributing to their physiological effects. nih.gov 6-Hydroxycoumarin, a derivative of coumarin (B35378), exhibits notable antioxidant activity. medchemexpress.comontosight.aichemsrc.comontosight.aichemimpex.com This activity is largely attributed to the hydroxyl group on the coumarin ring, which plays a crucial role in the molecule's reactivity and biological functions. ontosight.ai The antioxidant capabilities of coumarins are a subject of extensive research, as they are believed to counteract oxidative stress, a factor implicated in numerous pathologies. nih.govnih.gov
Free Radical Scavenging Properties
6-Hydroxycoumarin and its derivatives have demonstrated significant free radical scavenging capabilities. ontosight.aiontosight.ai They are known to effectively scavenge reactive oxygen species (ROS), such as hydroxyl radicals and superoxide (B77818) anions, which are unstable molecules that can cause damage to cells. nih.govijmas.in This scavenging action helps to mitigate the harmful effects of free radicals and reduce oxidative stress in biological systems. ontosight.ainih.gov
The antioxidant mechanism of hydroxycoumarins is similar to that of classic phenolic or quinol-based antioxidants. opensciencepublications.com The hydroxyl group attached to the aromatic ring can participate in a hydrogen atom transfer (HAT) or an electron transfer process to neutralize free radicals. opensciencepublications.com The position and number of hydroxyl groups on the coumarin structure are critical determinants of its free radical scavenging and antioxidant capacity. cdnsciencepub.com For instance, studies on 3-aryl-4-hydroxycoumarin derivatives have shown that the presence of a hydroxyl group at specific positions, along with other substitutions, can significantly influence the bond dissociation enthalpy (BDE) of the O-H bond, thereby affecting the compound's antioxidant activity. opensciencepublications.com
Research has also explored the structure-activity relationship of various coumarin derivatives. For example, the introduction of electron-donating groups like methyl, methoxy (B1213986), and hydroxyl on the phenyl ring of 3-phenyl-4-hydroxycoumarin derivatives was found to decrease the O-H bond dissociation energy, leading to enhanced antioxidant activity. opensciencepublications.com Conversely, the addition of a chlorine atom at the 6th position of the coumarin structure has been shown to improve scavenging activity. nih.govopensciencepublications.com
| Compound/Derivative | Antioxidant Activity Metric | Result | Reference |
| 3-aryl-4-hydroxycoumarin derivatives | O-H Bond Dissociation Enthalpy (BDE) | Decreased BDE with hydroxyl and electron-donating groups, indicating higher antioxidant activity. | opensciencepublications.com |
| 6-chloro-substituted coumarin | DPPH radical scavenging | IC50 between 0.08 and 0.11 mg/mL | nih.gov |
| 7-hydroxy-substituted coumarin | Superoxide scavenging | IC50 = 0.04 mg/mL | nih.gov |
| 6-Halogenated coumarin polymers | Hydroxyl radical scavenging | IC50 = 0.09 mg/mL (best scavenger) | nih.gov |
| 4-hydroxy-6-methoxy-2H-chromen-2-one | DPPH radical scavenging | IC50 = 0.05 mmol/L | cdnsciencepub.com |
Protection Against Oxidative Damage
The antioxidant properties of 6-hydroxycoumarin extend to protecting cells and tissues from oxidative damage. ontosight.aichemimpex.com By neutralizing free radicals, these compounds help prevent the oxidation of sensitive biological molecules, such as lipids, proteins, and DNA. nih.govijmas.in This protective role is crucial in preventing the onset and progression of various diseases associated with oxidative stress. nih.govmdpi.com
Coumarins have been shown to inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. nih.govtandfonline.com They also influence processes involving free radical-mediated injury. researchgate.net The ability of coumarins to modulate the Keap1/Nrf2/ARE signaling pathway is a key mechanism behind their protective effects. nih.gov The Nrf2 pathway plays a vital role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes. nih.gov Activation of this pathway by coumarins enhances the cell's capacity to counteract oxidative insults. nih.gov
Furthermore, some coumarin derivatives, such as daphnetin (B354214) (7,8-dihydroxychromen-2-one), have demonstrated significant protective effects against cellular toxicity induced by oxidative agents through the activation of the Nrf2 pathway. nih.gov
Anti-inflammatory Activities and Pathwaysmedchemexpress.comontosight.aichemsrc.comontosight.ainih.govmdpi.comresearchgate.net
6-Hydroxycoumarin and its derivatives possess significant anti-inflammatory properties. medchemexpress.comontosight.aichemsrc.comontosight.airesearchgate.net These compounds have been shown to reduce inflammation in various models by targeting key inflammatory pathways. ontosight.ainih.gov The anti-inflammatory effects of coumarins are attributed to their ability to modulate the production and activity of inflammatory mediators. researchgate.netnih.gov
The presence of a hydroxyl group at the 5-, 6-, or 7-position of the coumarin ring appears to be particularly important for their anti-inflammatory and antioxidant activities. researchgate.netnih.gov
Inhibition of Inflammatory Responses
6-Hydroxycoumarin and its derivatives have been shown to inhibit inflammatory responses by targeting several key molecular pathways. ontosight.ai They can suppress the production of pro-inflammatory cytokines and enzymes that play a central role in the inflammatory cascade. ontosight.ainih.gov
One of the primary mechanisms of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netnih.gov These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. nih.gov By inhibiting COX and LOX, coumarins can effectively reduce the production of these inflammatory molecules. researchgate.netnih.gov For instance, certain coumarin derivatives have been identified as potent inhibitors of COX-1. tandfonline.com
Furthermore, coumarins can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. tandfonline.comfrontiersin.org The NF-κB pathway controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.nettandfonline.com By downregulating the NF-κB pathway, coumarins can decrease the production of these pro-inflammatory cytokines. researchgate.nettandfonline.com For example, scopoletin (B1681571) (6-methoxy-7-hydroxycoumarin) has been shown to inhibit the production of TNF-α, IL-6, and IL-8 in human mast cells by suppressing the IκB/NF-κB signal cascade. researchgate.net
The anti-inflammatory effects of some coumarin derivatives are also linked to the modulation of mitogen-activated protein kinase (MAPK) signaling pathways, such as ERK, JNK, and p38. frontiersin.orgkoreascience.kr Esculetin (B1671247) 6-O-phosphate, a derivative of esculetin (6,7-dihydroxycoumarin), has been found to suppress the LPS-stimulated production of inflammatory markers by downregulating these MAPK pathways. koreascience.kr
| Compound/Derivative | Target Pathway/Enzyme | Effect | Reference |
| Hydroxycoumarins (5-, 6-, or 7-hydroxy) | Lipoxygenase (LOX) | Potent inhibition | researchgate.net |
| Scopoletin | NF-κB/Rel A | Decreased nuclear levels in activated HMC-1 cells | researchgate.net |
| Esculetin 6-O-phosphate | MAPK (ERK, JNK, p38) | Downregulation of signaling pathways | koreascience.kr |
| Coumarin derivatives | Cyclooxygenase-1 (COX-1) | Potent inhibition by some derivatives | tandfonline.com |
| Umbelliferone (B1683723) and other coumarins | NF-κB | Inhibition of activation, reducing pro-inflammatory mediators | tandfonline.com |
Reduction of Inflammation in Models
The anti-inflammatory activity of 6-hydroxycoumarin and its derivatives has been demonstrated in various experimental models of inflammation. ontosight.ai These compounds have been shown to effectively reduce edema and other inflammatory symptoms. researchgate.net
In a rat model of colitis, coumarin and 4-hydroxycoumarin (B602359) were effective in reducing colonic damage and edema. nih.gov This effect was linked to the improvement of the colon's oxidative state. nih.gov
In the carrageenan-induced rat paw edema model, a standard test for acute inflammation, several novel derivatives of 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one showed significant reductions in paw edema volume. nih.gov Some of these compounds exhibited anti-inflammatory activity that surpassed the reference drug, indomethacin. nih.gov
Furthermore, in adjuvant-induced arthritis in rats, a model for chronic inflammation, certain coumarin derivatives demonstrated anti-inflammatory effects. tandfonline.com
Antimicrobial Activities
6-Hydroxycoumarin has been reported to possess antimicrobial activity, exhibiting effects against certain bacteria and fungi. medchemexpress.comontosight.aichemsrc.comontosight.aiontosight.ai Research has indicated that 6-hydroxycoumarin can act as a fungicide. dujps.com For instance, it has been found to be effective against Candida albicans in vitro. dujps.com
In addition to its antifungal properties, 6-hydroxycoumarin has also shown antibacterial activity. medchemexpress.comchemsrc.com Studies have demonstrated its ability to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). dujps.com However, the activity against Gram-negative bacteria like Pseudomonas aeruginosa was found to be low. dujps.com
The antimicrobial potential of coumarins makes them a subject of interest for the development of new anti-infective agents. researchgate.net
| Compound | Organism | Activity | Reference |
| 6-Hydroxycoumarin | Candida albicans | Fungicidal | dujps.com |
| 6-Hydroxycoumarin | Methicillin-resistant Staphylococcus aureus (MRSA) | Low to moderate antibacterial activity | dujps.com |
| 6-Hydroxycoumarin | Pseudomonas aeruginosa | Low activity | dujps.com |
Antibacterial Effects
Coumarin and its derivatives are recognized for their wide range of pharmacological properties, including antibacterial activity against various bacterial strains. samipubco.comscielo.org.zamdpi.comscispace.com The core structure of coumarin, a benzopyrone, lends itself to structural modifications that can enhance its biological effects. chiet.edu.egcabidigitallibrary.org
Research has demonstrated that certain 4-hydroxycoumarin derivatives exhibit notable antibacterial action. samipubco.com For instance, some synthesized derivatives have shown considerable activity against Staphylococcus aureus and Salmonella typhimurium. scielo.br Specifically, compounds with particular substitutions displayed favorable zones of inhibition against Staphylococcus aureus (Gram-positive) and moderate activity against Salmonella typhimurium (Gram-negative). scielo.br The antibacterial efficacy of coumarin derivatives is often attributed to their ability to damage cell membranes, with a particularly strong effect reported against Gram-negative bacteria. mdpi.com
Studies on a series of novel coumarin derivatives indicated that their antibacterial strength varies depending on the specific structural modifications. For example, some derivatives showed optimal activity against Bacillus subtilis, while others were more effective against Staphylococcus aureus. scielo.org.zascielo.org.za The antibacterial activities of these compounds have been observed against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. scielo.org.zascielo.org.za Furthermore, the presence of a coumarin unit in the chemical structure appears to enhance the antibacterial activity against S. aureus strains. mdpi.com
While 6-hydroxycoumarin itself is noted to have antibacterial properties, the derivatization of the coumarin scaffold is a key strategy for developing more potent antibacterial agents. medchemexpress.comchemsrc.commedchemexpress.cnontosight.aiontosight.ai The incorporation of different functional groups and heterocyclic moieties can significantly influence the antibacterial spectrum and potency. samipubco.comchiet.edu.eg
Antifungal Effects
6-Hydroxycoumarin and its derivatives have been investigated for their antifungal properties, although the parent compound itself has shown limited activity against some fungal species. scispace.comresearchgate.net Research indicates that 6-hydroxycoumarin exhibited high Minimum Inhibitory Concentration (MIC) values against Aspergillus fumigatus, suggesting a modest antifungal effect. scispace.comresearchgate.net Similar inexpressive results were observed against Candida tropicalis, Saccharomyces cerevisiae, Aspergillus flavus, Aspergillus niger, and Alternaria spp. scispace.comresearchgate.net
However, the modification of the coumarin nucleus is a key area of research to enhance antifungal efficacy. cabidigitallibrary.org For example, while coumarin itself has low activity against Candida albicans, Aspergillus fumigatus, and Fusarium solani, certain derivatives have shown improved performance. scispace.comresearchgate.net Among a range of monosubstituted coumarins, 6-nitrocoumarin displayed the most promising antifungal activity, specifically against F. solani. scispace.com
It is noteworthy that the antifungal activity of coumarins is strongly structure-dependent, and the presence of certain substituents, such as a hydroxyl group at the 7-position, has been associated with antibiotic and antifungal properties. cabidigitallibrary.org
Anti-amoebic Activity
6-Hydroxycoumarin, also known as umbelliferone, and its derivatives have demonstrated potential as anti-amoebic agents. scispace.commedchemexpress.comchemsrc.commedchemexpress.cn Bioassay-guided fractionation of extracts from the root bark of Adina cordifolia led to the isolation of umbelliferone (7-hydroxycoumarin) and its glucoside, skimmin (B192402), both of which exhibited significant in vitro anti-amoebic activity against the HM1:IMSS strain of Entamoeba histolytica. jmi.ac.inresearchgate.net
Specifically, umbelliferone and skimmin showed potent activity with IC₅₀ values of 6.38 μM/ml and 4.35 μM/ml, respectively. researchgate.net Further derivatization of umbelliferone into thiosemicarbazone derivatives led to a drastic increase in anti-amoebic activity, with some derivatives exhibiting higher potency than the standard drug metronidazole. researchgate.net This suggests that the coumarin scaffold, particularly umbelliferone, is a promising lead structure for the development of new anti-amoebic drugs. researchgate.net
The anti-amoebic potential of coumarins is part of their broader spectrum of biological activities, which also includes antibacterial and antifungal properties. scispace.complos.org
Potential of 6-Hydroxycoumarin-3-carboxylatosilver(I) as Antimicrobial Material
The silver(I) complex of 6-hydroxycoumarin-3-carboxylate has emerged as a compound with significant antimicrobial potential. ontosight.ai Silver compounds are well-known for their antimicrobial properties, and their complexation with coumarin derivatives can lead to enhanced biological activity. ontosight.aimaynoothuniversity.ie
Specifically, 6-hydroxycoumarin-3-carboxylatosilver(I) has been synthesized and characterized, with studies indicating its potential application as an antimicrobial material. ontosight.aimaynoothuniversity.ie Research has shown that this complex, among other silver(I)-coumarin complexes, exhibits potent antifungal activity against the pathogenic yeast Candida albicans. maynoothuniversity.ie The MIC₈₀ value for [Ag(6-OHCca)] was found to be 34.1 μM, highlighting its efficacy. maynoothuniversity.ie The mechanism of action appears to involve the disruption of cytochrome synthesis, leading to reduced respiration and ergosterol (B1671047) biosynthesis, which in turn compromises the integrity of the cell membrane. maynoothuniversity.ie
The synthesis of a series of substituted coumarin-3-carboxylatosilver(I) complexes has been undertaken to explore their in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as their antifungal activity. maynoothuniversity.ieresearchgate.net These studies underscore the potential of using these silver complexes in the development of new antimicrobial agents, potentially overcoming resistance to conventional drugs. ontosight.aimaynoothuniversity.ie
Antitumor/Cytotoxic Activities and Mechanisms
Coumarin and its derivatives have garnered significant attention for their antitumor and cytotoxic activities against various cancer cell lines. researchgate.netgavinpublishers.comfarmaciajournal.com These compounds exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression. frontiersin.orgnih.gov
Cytotoxicity Against Human Cancer Cell Lines
6-Hydroxycoumarin and its derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. plos.orgchemfaces.com Studies have shown that while 6-hydroxycoumarin itself possesses antitumor activity, its derivatives can exhibit even greater potency. chemfaces.comnih.gov
A new series of isoxazole (B147169) and triazole linked 6-hydroxycoumarin derivatives were synthesized and screened for their cytotoxic potential against a panel of five different human cancer cell lines: prostate (PC-3), colon (HCT-116 and Colo-205), leukemia (HL-60), and lung (A-549). chemfaces.comnih.gov Interestingly, some of these analogs displayed better cytotoxic activity than the parent 6-hydroxycoumarin. chemfaces.comnih.gov
Among the synthesized isoxazoles, two compounds showed the best activity against the PC-3 cancer cell line with IC₅₀ values of 8.2 and 13.6 μM. chemfaces.comnih.gov In the triazole series, two other compounds were most active against the A-549 cancer cell line with IC₅₀ values of 10.2 and 12.6 μM. chemfaces.comnih.gov These findings identify ortho-substituted isoxazole and triazole derivatives of 6-hydroxycoumarin as effective cytotoxic agents against prostate and lung cancer cell lines. chemfaces.comnih.gov
Furthermore, 6-hydroxycoumarin has been identified as a powerful cytotoxic and cytostatic agent in in-vitro studies on renal cell carcinoma. researchgate.net It has also demonstrated cytotoxic activity against other human cancer cell lines, including lymphoblastic, gastric, colon, and hepatoma-derived cell lines. researchgate.net The cytotoxic activity of coumarins is often attributed to their ability to inhibit cellular proliferation through various mechanisms, such as inducing caspase-9 mediated apoptosis. gavinpublishers.com
The following table provides a summary of the cytotoxic activity of selected 6-hydroxycoumarin derivatives against various human cancer cell lines.
Compound Names
Prostate Cancer Cell Lines (PC-3)
A series of isoxazole and triazole derivatives of 6-hydroxycoumarin were synthesized and evaluated for their cytotoxic potential against the PC-3 human prostate cancer cell line. chemfaces.comnih.gov Among the isoxazole derivatives, compounds 10 and 13 demonstrated the most significant activity, with IC50 values of 8.2 µM and 13.6 µM, respectively. nih.gov These compounds exhibited greater cytotoxic activity than the parent 6-hydroxycoumarin. chemfaces.comnih.gov The study identified ortho-substituted isoxazole derivatives of 6-hydroxycoumarin as effective cytotoxic agents against the PC-3 cell line. nih.gov
In other research, a 6-hydroxycoumarin derivative with an isoxazole ring showed the best anticancer activity against the PC-3 cell line. jocpr.com Additionally, the cytotoxic activity of 6-hydroxycoumarin itself has been noted in studies screening various coumarin compounds against a panel of human cancer cell lines, including PC-3. d-nb.info
Cytotoxic Activity of 6-Hydroxycoumarin Derivatives against PC-3 Cell Line
| Compound | Derivative Type | IC50 (µM) |
| 10 | Isoxazole | 8.2 |
| 13 | Isoxazole | 13.6 |
Lung Cancer Cell Lines (A-549, NCI-H322)
The antiproliferative activity of 6-hydroxycoumarin derivatives has been investigated against A-549 and NCI-H322 human lung cancer cell lines. In a study involving isoxazole and triazole derivatives of 6-hydroxycoumarin, the triazole derivatives 23 and 25 were the most active against the A-549 cell line, with IC50 values of 10.2 µM and 12.6 µM, respectively. chemfaces.comnih.gov These ortho-substituted triazole derivatives were identified as effective cytotoxic agents against lung cancer cells. nih.gov Another study confirmed that a 6-hydroxycoumarin derivative carrying a triazole ring was most potent against the A-549 lung cancer cell line. jocpr.com
Further research on Prangos pabularia isolates showed that 6-hydroxycoumarin was among the constituents tested for cytotoxicity against a panel of human cancer cell lines, including A-549 and NCI-H322. researchgate.net The cytotoxic effects of these compounds were evaluated, with most showing a broad spectrum of activity. researchgate.net
Cytotoxic Activity of 6-Hydroxycoumarin Derivatives against A-549 Cell Line
| Compound | Derivative Type | IC50 (µM) |
| 23 | Triazole | 10.2 |
| 25 | Triazole | 12.6 |
Colon Cancer Cell Lines (HCT-116, Colo-205)
The cytotoxic potential of newly synthesized isoxazole and triazole derivatives of 6-hydroxycoumarin was assessed against HCT-116 and Colo-205 human colon cancer cell lines. chemfaces.comnih.gov The screening was part of a broader evaluation against a panel of five different human cancer cell lines. nih.gov While specific IC50 values for these colon cancer cell lines were not detailed in the provided abstracts, the study noted that some of the synthesized analogs displayed better cytotoxic activity than the parent 6-hydroxycoumarin. chemfaces.comnih.gov
Other studies have also investigated the effects of coumarin derivatives on colon cancer cells. For instance, di-coumarin polysulfides were found to cause cell cycle arrest in HCT-116 cells. jocpr.com Additionally, 6-hydroxycoumarin isolated from Prangos pabularia was tested for its cytotoxic activity against the HCT-116 cell line. researchgate.net
Leukemia Cell Lines (HL-60)
The antiproliferative activity of 6-hydroxycoumarin and its derivatives has been evaluated against the HL-60 human leukemia cell line. A study synthesizing a series of isoxazole and triazole derivatives of 6-hydroxycoumarin included HL-60 in its panel of tested cancer cell lines. chemfaces.comnih.gov The research indicated that some of the new derivatives showed enhanced cytotoxic activity compared to the parent compound. nih.gov
Other research has highlighted that coumarin and its metabolite, 7-hydroxycoumarin, exhibit cytostatic activity against various human cancer cell lines, including HL-60. mdpi.com Furthermore, a close relationship has been reported between the ability of hydroxycoumarins to induce apoptosis in leukemic cells like HL-60 and the generation of reactive oxygen species. conicet.gov.ar The presence of two adjacent phenolic hydroxyl groups was found to be a significant factor for this pro-apoptotic activity. conicet.gov.ar
Epidermoid Carcinoma Cell Lines (A431)
The cytotoxic effects of 6-hydroxycoumarin and its derivatives have been studied in the context of the A431 human epidermoid carcinoma cell line. In one study, 6-hydroxycoumarin was isolated from Prangos pabularia and, along with other constituents, was screened for cytotoxic activity against a panel of six human cancer cell lines, including A431. researchgate.net The results showed that the A431 cell line was sensitive to most of the tested compounds. researchgate.net Another study also mentioned the evaluation of juglone (B1673114) and its extracts for cytotoxic activity against a panel of eight human cancer cell lines, which included the A431 skin cancer line. d-nb.info
Melanoma Cell Lines (A375)
Research has been conducted on the antiproliferative activity of 6-hydroxycoumarin derivatives against the A375 human melanoma cell line. One study involved the isolation of 6-hydroxycoumarin from Prangos pabularia and its subsequent cytotoxic evaluation against several human cancer cell lines, including A375. researchgate.net This study indicated that most of the isolated compounds displayed a broad spectrum of cytotoxic activity. researchgate.net Another study synthesized and evaluated new 4-hydroxycoumarin-based ligands and their palladium(II) complexes, which showed enhanced cytotoxic properties against several carcinoma cell lines, including A375, primarily through the induction of apoptosis. nih.gov
Breast Cancer Cell Lines (MCF7)
The cytotoxic activity of 6-hydroxycoumarin derivatives has been investigated against the MCF7 human breast cancer cell line. One study synthesized and evaluated 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin and its metal complexes. researchgate.net The ligand itself showed high inhibition of cell proliferation, with a cell viability of 5.21% and an IC50 value of 1.87 µg/ml at a concentration of 30 mg/ml. researchgate.net Its copper complex also demonstrated significant cytotoxic activity with the same IC50 value. researchgate.net
Other studies have also noted the cytostatic activity of coumarin and its metabolites on MCF-7 cells. mdpi.com For example, herniarin, a methoxy derivative of coumarin, displayed a cytotoxic effect on MCF-7 cells with an IC50 value of 207.6 µM. nih.gov
Cytotoxic Activity of a 6-Hydroxycoumarin Derivative against MCF7 Cell Line
| Compound | IC50 (µg/ml) |
| 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | 1.87 |
| Copper complex of 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | 1.87 |
Induction of Apoptosis
6-Hydroxycoumarin and its derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines through a variety of mechanisms. This process is crucial for eliminating abnormal cells and maintaining tissue homeostasis. mdpi.com
Caspase Activation (Caspases 3 and 9)
A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases that execute the cell death program. Research has demonstrated that certain derivatives of 6-hydroxycoumarin can trigger the activation of specific caspases.
For instance, 6-hydroxycoumarin-3-carboxylatosilver (6-OH-C-COO-Ag) has been observed to increase the activity of the pro-apoptotic caspases 3 and 9 in human malignant hepatic (Hep-G2) cells. nih.gov Similarly, scopoletin (6-methoxy-7-hydroxycoumarin) has been shown to activate caspase-3, contributing to its pro-apoptotic effects. mdpi.comresearchgate.net In HeLa cervical cancer cells, scopoletin treatment led to the cleavage and subsequent activation of caspases-3, -8, and -9. frontiersin.org Another coumarin derivative, osthole (B1677514), also induced the activation of caspases-3 and -9 in endometrial cancer cell lines. frontiersin.org
The activation of caspase-9 is indicative of the intrinsic or mitochondrial pathway of apoptosis, while caspase-8 activation points to the extrinsic or death receptor-mediated pathway. The subsequent activation of the executioner caspase-3 by these initiator caspases leads to the cleavage of various cellular substrates, ultimately resulting in cell death.
Table 1: Effect of 6-Hydroxycoumarin Derivatives on Caspase Activation
| Compound | Cell Line | Activated Caspases | Reference |
|---|---|---|---|
| 6-hydroxycoumarin-3-carboxylatosilver | Hep-G2 | Caspase-3, Caspase-9 | nih.gov |
| Scopoletin | Promyelocytic HL-60 | Caspase-3 | mdpi.comresearchgate.net |
| Scopoletin | HeLa | Caspase-3, Caspase-8, Caspase-9 | frontiersin.org |
| Osthole | JEC, KLE, Ishikawa | Caspase-3, Caspase-9 | frontiersin.org |
| Pulchrin A | Ovarian Cancer Cells | Caspase-3, Caspase-9 | frontiersin.orgfrontiersin.org |
Poly(ADP-ribose)-polymerase (PARP) Cleavage
Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair. During apoptosis, PARP is cleaved by activated caspase-3, rendering the enzyme inactive and preventing DNA repair, thus promoting cell death.
Studies have shown that treatment with 6-hydroxycoumarin derivatives leads to PARP cleavage. For example, 6-hydroxycoumarin-3-carboxylatosilver induced increased cleavage of PARP protein in Hep-G2 cells. nih.gov Similarly, 6-nitro-7-hydroxycoumarin (B1251190) treatment in human renal cell carcinoma (A-498) cells resulted in increased PARP cleavage. nih.gov Furthermore, scopoletin has been reported to cause PARP cleavage in promyeloleukemic HL-60 cells and HeLa cells. researchgate.netfrontiersin.org The coumarin derivative osthole also induced PARP cleavage in endometrial cancer cell lines. frontiersin.org This cleavage is a hallmark of caspase-dependent apoptosis.
DNA Fragmentation (Ladder Pattern)
A characteristic feature of apoptosis is the fragmentation of genomic DNA into internucleosomal fragments, which can be visualized as a "ladder" pattern on an agarose (B213101) gel. nih.gov This is a result of the activation of endonucleases that cleave the DNA between nucleosomes.
Research has demonstrated that 6-hydroxycoumarin derivatives can induce this hallmark of apoptosis. Electrophoretic analysis of genomic DNA from Hep-G2 cells treated with 6-hydroxycoumarin-3-carboxylatosilver showed a distinct ladder pattern, confirming apoptotic cell death. nih.gov Similarly, 7,8-dihydroxy-4-methylcoumarin (B1670369) induced a concentration-dependent internucleosomal DNA fragmentation in U-937 and HL-60 leukemic cells. conicet.gov.ar Coumarin itself has also been shown to induce DNA laddering fragmentation in HeLa cells. iiarjournals.org
Disruption of Mitochondrial Membrane Potential
The mitochondrion plays a central role in the intrinsic pathway of apoptosis. thermofisher.com A key event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. thermofisher.com
Several studies have indicated that 6-hydroxycoumarin and its derivatives can induce apoptosis by disrupting the mitochondrial membrane potential. For example, coumarin treatment was found to cause depolarization of the mitochondrial membrane potential in HeLa cells. iiarjournals.orgresearchgate.net Triazolyl derivatives of 6-hydroxycoumarin are also believed to induce apoptosis in Colo-205 cell lines through the disruption of the mitochondrial membrane potential. researchgate.net This disruption is a critical step that precedes the activation of downstream caspases and the execution of apoptosis. thermofisher.com Mitochondrial dysfunction is a known factor in the progression of several diseases. biospective.commitocanada.orgbmglabtech.com
Cell Cycle Modulation
In addition to inducing apoptosis, 6-hydroxycoumarin and its derivatives can exert their anti-proliferative effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.
Alteration of G0/G1 Phase Entry
The G0/G1 phase is a critical checkpoint in the cell cycle where the cell prepares for DNA synthesis. Arresting cells in this phase can prevent their proliferation.
Studies have shown that 6-hydroxycoumarin and its derivatives can alter the entry of cells into the G0/G1 phase. For example, 6-hydroxycoumarin-3-carboxylatosilver was found to alter the percentage of Hep-G2 cells entering the G0/G1 phase of the cell cycle. nih.gov Coumarin itself has been reported to cause G0/G1 arrest in HeLa cells in a dose-dependent manner. iiarjournals.org This effect is consistent with other reports showing that coumarin and 7-hydroxycoumarin can cause G1-phase arrest in various cancer cell lines. iiarjournals.orgsci-hub.se The coumarin derivative pulchrin A has also been shown to arrest the cell cycle at the G0/G1 phase in ovarian cancer cell lines. frontiersin.org
Investigation of Growth Signaling Pathways (e.g., EGF-Receptor, Tyrosine Phosphorylation, Protein Kinase C)
The influence of coumarin compounds on critical cell growth signaling pathways has been a subject of scientific inquiry, although specific data focusing exclusively on 6-hydroxycoumarin is limited. Research has more thoroughly explored the activities of its isomers and other hydroxylated derivatives, such as 7-hydroxycoumarin and esculetin (6,7-dihydroxycoumarin), providing insights into the potential mechanisms for this class of compounds.
Studies have investigated the effect of 7-hydroxycoumarin and esculetin on growth signaling pathways in tumor cells. nih.govdcu.ie Using the A431 cell line, which is characterized by the overexpression of the Epidermal Growth Factor Receptor (EGFR), researchers explored the impact of these two coumarins on tyrosine phosphorylation events. dcu.iechemfaces.com It was reported that 7-hydroxycoumarin and esculetin inhibit tyrosine phosphorylation in EGF-stimulated tumor cells in a manner dependent on both time and dose, a mechanism that may be achieved by reducing the tyrosine kinase activity of the EGF receptor itself. nih.gov
The structural characteristics of coumarins appear to play a crucial role in their activity. Esculetin, a dihydroxycoumarin, has been noted to inhibit protein tyrosine kinases. core.ac.uk It is hypothesized that the phenol-like moiety of esculetin shares a structural similarity with tyrosine, allowing it to act as a competing substrate for tyrosine kinase activity. core.ac.uk In contrast, monophenolic compounds such as 7-hydroxycoumarin are considered to be significantly weaker inhibitors of tyrosine kinases. core.ac.uk
The involvement of coumarin compounds in Protein Kinase C (PKC) signaling has also been examined. dcu.iechemfaces.com While direct studies on 6-hydroxycoumarin are not extensively detailed, research on related molecules provides some context. For instance, one study demonstrated that 7-hydroxy-4-phenylcoumarin (B181766) (HHC) significantly decreased PKC activity in phorbol (B1677699) ester-stimulated neutrophils. nih.gov Given that PKC is a key regulator of cell proliferation, differentiation, and death, the modulation of this pathway by coumarin derivatives represents a significant area of pharmacological interest. conicet.gov.ar
Comparison of Cytotoxicity with Parent Compounds and Other Derivatives
The cytotoxic potential of 6-hydroxycoumarin has been evaluated in comparison with its parent compound, coumarin, as well as various synthetic and natural derivatives. These studies reveal that structural modifications, particularly the number and position of hydroxyl groups and the addition of other moieties, significantly influence cytotoxic activity.
In a comparative study of four coumarin compounds (coumarin, 6-hydroxycoumarin, 7-hydroxycoumarin, and esculetin), esculetin was found to possess the most potent antiproliferative effect against the tested carcinoma cell lines. nih.gov Similarly, another analysis found that monohydroxycoumarins like 6-hydroxycoumarin and 7-hydroxycoumarin exhibited lower antiviral activity (IC₅₀ of 110 μg/mL for both) compared to derivatives with more hydroxyl groups, such as those in the catechol and pyrogallol (B1678534) families. mdpi.comcore.ac.uk
Conversely, one in vitro screening of various C6-substituted coumarins against HEp-2, Caco-2, and HCT-8 human tumor cell lines identified 6-hydroxycoumarin as the most cytotoxic among the tested compounds. researchgate.net However, the reported CC₅₀ values were greater than or equal to 0.34 mM, suggesting relatively low potency in the context of that specific assay. researchgate.net
The synthesis of novel derivatives has shown promise in enhancing the cytotoxic effects of the 6-hydroxycoumarin scaffold. A series of isoxazole and triazole derivatives linked to 6-hydroxycoumarin were synthesized and screened for cytotoxicity against a panel of five human cancer cell lines. chemfaces.com Several of these new analogues displayed superior cytotoxic activity compared to the parent 6-hydroxycoumarin. chemfaces.com
Below is a data table summarizing the comparative cytotoxicity.
| Compound | Cell Line | Activity | Value (IC₅₀/CC₅₀) | Source |
|---|---|---|---|---|
| 6-Hydroxycoumarin | PC-3 (Prostate) | Cytotoxicity | >50 µM | chemfaces.com |
| 6-Hydroxycoumarin | A-549 (Lung) | Cytotoxicity | >50 µM | chemfaces.com |
| 6-Hydroxycoumarin Isoxazole Derivative (Compound 10) | PC-3 (Prostate) | Cytotoxicity | 8.2 µM | chemfaces.com |
| 6-Hydroxycoumarin Triazole Derivative (Compound 23) | A-549 (Lung) | Cytotoxicity | 10.2 µM | chemfaces.com |
| 6-Hydroxycoumarin | COLO 205 (Colon) | Cytotoxicity | 38.7 µM | medchemexpress.com |
| 6-Hydroxycoumarin | HCT-116 (Colon) | Cytotoxicity | 42 µM | targetmol.com |
| 6-Hydroxycoumarin | HL-60 (Leukemia) | Cytotoxicity | 35 µM | targetmol.com |
| 6-Hydroxycoumarin | Influenza A/PR8/H1N1 | Antiviral | 110 µg/mL | mdpi.com |
| 7-Hydroxycoumarin | Influenza A/PR8/H1N1 | Antiviral | 110 µg/mL | mdpi.com |
Other Reported Biological Activities
6-Hydroxycoumarin is reported to possess anti-pyretic properties. medchemexpress.complos.orgchemsrc.comscispace.com This activity is listed among the various pharmacological effects of coumarins isolated from natural sources like the plant Prangos pabularia. plos.org Reviews on the therapeutic potential of coumarin derivatives frequently include anti-pyretic and analgesic activities as characteristic for this class of compounds. core.ac.ukscholarsresearchlibrary.com
Bronchodilator activity has been attributed to 6-hydroxycoumarin. plos.orgscispace.com This effect is noted in studies of compounds isolated from Brazilian medicinal plants and other natural sources. mdpi.comnih.gov The bronchodilator action of coumarins contributes to their traditional use in treating respiratory ailments. researchgate.net
Vasodilator effects are another biological activity reported for 6-hydroxycoumarin. medchemexpress.complos.orgchemsrc.comscispace.com Coumarins as a group are known to have effects on the cardiovascular system, and some derivatives have been investigated as selective coronary vasodilators. taylorandfrancis.comnih.govresearchgate.net For instance, the derivative scoparone (B1681568) (6,7-dimethoxy coumarin) was shown to dilate rat aortic rings, suggesting that coumarins may act on calcium-dependent channels to produce a vasodilator response. nih.gov
Coumarins are recognized for their immunomodulatory capabilities, and this role has been explored for 6-hydroxycoumarin and its relatives. dcu.ieiarc.fr It is believed that the antitumor effects of coumarins may be linked to their ability to modulate the immune system. nih.gov
A preliminary assessment of the immunomodulatory role of coumarins, including 6-hydroxycoumarin, was conducted using a model monocyte system. dcu.ie More detailed studies on related compounds have provided further insight. Research on coumarin and its primary metabolite, 7-hydroxycoumarin, demonstrated that these compounds could inhibit tumor growth in mice, with an enhanced effect when administered before tumor inoculation, suggesting an immunomodulatory mechanism. nih.gov Specifically, coumarin treatment was found to enhance macrophage migration activity and increase the release of nitric oxide and Interleukin-12 (IL-12) in murine macrophages. nih.gov
Furthermore, studies on esculetin (6,7-dihydroxycoumarin) have shown it exerts immunomodulatory effects on murine macrophages and lymphocytes both in vitro and in vivo. ustc.edu.cn Esculetin was found to increase the endocytic activity of macrophages and augment nitric oxide production. ustc.edu.cn It also increased the mitogenesis of splenic lymphocytes and induced lymphokine-activated killer (LAK) cell activity. ustc.edu.cn These findings suggest that coumarins can modulate the effector cells of the immune system, which may contribute to their other therapeutic activities. ustc.edu.cn
Mechanistic and Molecular Studies of 6 Hydroxycoumarin Action
Cellular Level Investigations
Studies have delved into the impact of 6-hydroxycoumarin on various cellular processes, employing advanced techniques to understand its cellular-level effects.
Effects on Cellular Metabolism (using Cytosensor Microphysiometer)
The Cytosensor Microphysiometer, a biosensing instrument capable of detecting cellular metabolism by measuring changes in extracellular acidification rate, has been employed to assess the metabolic impact of coumarin (B35378) compounds, including 6-hydroxycoumarin core.ac.ukchemfaces.comdcu.ie. Research indicates that the effects of 6-hydroxycoumarin on cellular metabolism were relatively slight, even at high concentrations, especially when compared to 7-hydroxycoumarin and esculetin (B1671247). Following drug exposure, a brief, transient increase in metabolic rate was observed at the initiation of the recovery period, after which the metabolic rate did not continue to decrease core.ac.uk. The Cytosensor Microphysiometer has been identified as a superior method for examining the effect of compounds on metabolism compared to assays like the MTT assay chemfaces.comdcu.ie.
Impact on Cell Growth and Proliferation
6-Hydroxycoumarin has demonstrated an impact on cell growth and proliferation, often exhibiting enhanced inhibitory properties compared to the parent coumarin. Studies have shown that the addition of a hydroxyl group at the 6-position of the coumarin structure augmented its growth inhibitory capabilities core.ac.uk. In comparative analyses, 6-hydroxycoumarin was found to be moderately potent in inhibiting cell growth, positioned between the more active 7-hydroxycoumarin and esculetin, and the less active coumarin core.ac.uknih.gov. For instance, it was identified as one of the most active compounds in inhibiting the growth of B16-F10 murine melanoma cells, with its cytostatic effects being less pronounced in murine fibroblasts, suggesting a potential therapeutic margin nih.gov. The inhibition of growth by 6-hydroxycoumarin often exhibits a concentration-dependent effect, and in some cell lines, a specific concentration threshold must be reached before observable growth inhibition occurs core.ac.uk.
Table 1: Comparative Growth Inhibition Potency of Coumarin Derivatives
| Compound | Relative Growth Inhibition Potency |
|---|---|
| Esculetin | Highest |
| 7-Hydroxycoumarin | High |
| 6-Hydroxycoumarin | Moderate |
| Coumarin | Lowest |
Data derived from comparative studies on various tumor cell lines core.ac.uknih.gov.
Assessment of Metastatic Potential (e.g., Protease Secretion)
The influence of coumarin compounds, including 6-hydroxycoumarin, on the metastatic potential of tumor cells, particularly concerning protease secretion, has been investigated core.ac.ukchemfaces.comdcu.ie. Studies examining the inhibitory activity of 6-hydroxycoumarin on Matrix Metalloproteinase-2 (MMP-2) revealed that it was slightly more inhibitory than coumarin itself. While coumarin only mildly affected MMP-2 activity at concentrations exceeding 100 µg/ml, 6-hydroxycoumarin demonstrated increasing enzyme inhibition from 100 µg/ml upwards. In contrast, 7-hydroxycoumarin showed increasing inhibition from a lower concentration of 50 µg/ml core.ac.uk. These findings suggest that modifications to the coumarin structure, such as the addition of a hydroxyl group at the 6-position, can influence its capacity to modulate proteases associated with metastasis.
Table 2: Comparative Inhibition of MMP-2 Protease Activity
| Compound | Inhibition of MMP-2 at 100 µg/ml | Inhibition of MMP-2 at 50 µg/ml |
|---|---|---|
| Coumarin | Mild | Not specified |
| 6-Hydroxycoumarin | Slightly more inhibitory | Not specified |
| 7-Hydroxycoumarin | Increasing inhibition | Increasing inhibition |
Data based on enzyme assays examining the effect of coumarin compounds on MMP-2 activity core.ac.uk.
Role of Metabolites in Activity
The biological activity of coumarins, including their anti-tumour effects, is often believed to be mediated by their metabolites chemfaces.comdcu.ie. 6-Hydroxycoumarin itself is a metabolite of coumarin, and studies suggest that monohydroxylated coumarins, such as 6-hydroxycoumarin, possess significantly longer half-lives in humans compared to the parent coumarin nih.govnih.gov. This extended presence in the body may contribute to their observed therapeutic effects. Furthermore, coumarin can be metabolized through various pathways, including hydroxylation and conjugation (e.g., glucuronidation and sulfation), yielding a range of metabolites that may possess distinct or modified activities nih.gov. The comparative studies often highlight that these hydroxylated derivatives, including 6-hydroxycoumarin, exhibit augmented biological properties compared to the parent compound core.ac.uk.
Enzymatic and Receptor Interactions
Research has explored the interactions of 6-hydroxycoumarin with specific enzymes and cellular signaling pathways.
Tyrosine Kinase Assays
Studies investigating the molecular mechanisms of coumarin action have included examinations of their effects on tyrosine phosphorylation events and interactions with tyrosine kinases. For instance, research has probed the impact of coumarin derivatives, such as 7-hydroxycoumarin and esculetin, on tyrosine phosphorylation in cell lines overexpressing the Epidermal Growth Factor Receptor (EGFR), employing direct in vitro tyrosine kinase assays with purified EGFR chemfaces.comdcu.ie. While these specific studies focused on other hydroxylated coumarins, the methodology indicates that 6-hydroxycoumarin is also investigated within the context of its potential interactions with tyrosine kinase signaling pathways. Protein Tyrosine Kinase/RTK has been identified as a target for 6-hydroxycoumarin medchemexpress.com. Coumarins, in general, are known to influence signaling pathways that involve tyrosine kinases, such as the EGFR pathway, which plays a crucial role in cell proliferation frontiersin.org.
Compound List:
6-Hydroxycoumarin
Coumarin
7-Hydroxycoumarin
Esculetin (6,7-dihydroxycoumarin)
Matrix Metalloproteinase-2 (MMP-2)
Epidermal Growth Factor Receptor (EGFR)
Tyrosine Kinase
EGF-Receptor Over-expression Models
Studies investigating the role of growth factor signaling pathways in cellular processes have utilized cell lines that overexpress specific receptors. The A431 cell line, known for its overexpression of the Epidermal Growth Factor Receptor (EGF-R), has served as a model system to explore the effects of coumarin compounds, including 6-hydroxycoumarin, on receptor-mediated signaling chemfaces.comdcu.ie. Research has focused on the impact of these compounds on tyrosine phosphorylation events within cells stimulated by Epidermal Growth Factor (EGF) chemfaces.comdcu.ie. Methodologies employed in these investigations include in vitro tyrosine kinase assays using purified EGF-receptor, as well as cellular assays such as ELISA, Western Blotting, and Cytosensor studies chemfaces.comdcu.ie. These approaches aim to elucidate how coumarins modulate the downstream signaling cascade initiated by EGF-R activation. Related studies have shown that other coumarin derivatives can inhibit EGF-R tyrosine kinase activity, suggesting a potential mechanism of action for 6-hydroxycoumarin as well conicet.gov.ariiarjournals.org. For instance, a synthesized coumarin derivative demonstrated significant suppression of EGFR expression and showed potential for direct binding to the EGFR tyrosine kinase domain, similar to established inhibitors like erlotinib (B232) researchgate.net. Another derivative was found to activate the Constitutive Androstane Receptor (CAR) by inhibiting EGFR phosphorylation, reducing EGF-induced phosphorylation in Hep3B cells mdpi.com.
Protein Kinase C Signaling
The involvement of coumarin compounds in cellular signaling pathways extends to Protein Kinase C (PKC). Investigations have examined the role of coumarins, including 6-hydroxycoumarin, in modulating PKC signaling chemfaces.comdcu.ie. While specific direct interactions of 6-hydroxycoumarin with PKC are detailed in broader reviews, related coumarin compounds like daphnetin (B354214) have been shown to inhibit PKC activities conicet.gov.ar. This suggests that PKC signaling could be a relevant pathway through which coumarins exert their cellular effects, a mechanism that warrants further exploration for 6-hydroxycoumarin itself frontiersin.orgmdpi.com.
Sub-cellular and Molecular Targeting
The therapeutic potential of 6-hydroxycoumarin and its derivatives is rooted in their ability to interact with specific molecular targets within cells, thereby influencing various cellular processes critical for cancer progression.
Investigation of Specific Cellular Targets
Research has identified several molecular targets and pathways affected by 6-hydroxycoumarin and its related compounds. These include:
Epidermal Growth Factor Receptor (EGFR): Studies indicate that coumarins can inhibit EGFR tyrosine kinase activity and reduce EGF-induced phosphorylation chemfaces.comconicet.gov.ariiarjournals.orgresearchgate.netmdpi.com.
Protein Kinase C (PKC): Investigations have explored the involvement of coumarins in PKC signaling pathways chemfaces.comdcu.ieconicet.gov.ar.
Cell Cycle Regulators: Compounds have been shown to influence cell cycle progression by modulating proteins such as cyclin D1, p27, and the retinoblastoma protein (pRb), leading to cell cycle arrest conicet.gov.armdpi.comnih.gov.
Apoptosis-Related Proteins: Activation of caspases (e.g., caspase 3 and 9) and cleavage of Poly(ADP-ribose)-polymerase (PARP) are key events in the apoptotic pathways induced by some coumarins nih.gov.
Mitogen-Activated Protein Kinase (MAPK) Pathway: Coumarins can modulate components of the MAPK signaling cascade, including ERK1/2, p38, and JNK conicet.gov.arkoreascience.kr.
Other Targets: Research also points to inhibition of carbonic anhydrases, metalloproteinases, and tubulin polymerization as mechanisms of action for various coumarin derivatives frontiersin.orgtandfonline.comresearchgate.net.
The cytotoxic potential of 6-hydroxycoumarin derivatives has been evaluated against various cancer cell lines. For instance, isoxazole (B147169) and triazole derivatives of 6-hydroxycoumarin have demonstrated potent cytotoxic activity against prostate (PC-3) and lung (A-549) cancer cell lines, with IC50 values often in the low micromolar range chemfaces.comresearchgate.net.
Table 1: Cytotoxic Activity of Selected 6-Hydroxycoumarin Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Isoxazole derivative (10) | PC-3 | 8.2 | chemfaces.com |
| Isoxazole derivative (13) | PC-3 | 13.6 | chemfaces.com |
| Triazole derivative (23) | A-549 | 10.2 | chemfaces.com |
| Triazole derivative (25) | A-549 | 12.6 | chemfaces.com |
| Osthol | A431 | 3.2 | plos.org |
| Osthol | A549 | 14.5 | plos.org |
| Osthol | PC-3 | 24.8 | plos.org |
| Coumarin derivative (9d) | MCF-7 | 0.021 | researchgate.net |
| Coumarin derivative (9d) | A549 | 0.028 | researchgate.net |
Mechanisms of Action at a Cellular Level
The cellular effects of 6-hydroxycoumarin and its related compounds are multifaceted, encompassing cell cycle modulation, induction of apoptosis, generation of reactive oxygen species (ROS), and inhibition of proliferation and migration.
Cell Cycle Arrest: Coumarins can induce cell cycle arrest at different phases. This includes arrest in the G1 phase, often associated with an upregulation of cell cycle inhibitors like p21WAF1/CIP1 and p27, and a downregulation of cyclins like cyclin D1, alongside hypophosphorylation of the retinoblastoma protein (pRb) conicet.gov.armdpi.com. Some compounds also promote arrest in the G2/M phase frontiersin.orgmdpi.com. This disruption of the cell cycle is a significant factor in their antiproliferative effects.
Apoptosis Induction: A key mechanism by which coumarins exert their cytotoxic effects is through the induction of programmed cell death (apoptosis). This process involves the activation of key executioner caspases, such as caspase 3 and caspase 9, and the cleavage of PARP, a substrate involved in DNA repair and apoptosis nih.gov. DNA fragmentation, a hallmark of apoptosis, has also been observed conicet.gov.ar.
Reactive Oxygen Species (ROS) Generation: Certain coumarin derivatives, including those related to 6-hydroxycoumarin, have been shown to increase intracellular ROS levels. This oxidative stress can lead to cellular damage and trigger pro-apoptotic signaling pathways, ultimately contributing to cell death conicet.gov.armdpi.com.
Inhibition of Proliferation and Migration: Beyond inducing cell death, coumarins effectively inhibit cancer cell proliferation and reduce their migratory and invasive potential. This is achieved by interfering with growth signaling pathways and by inhibiting enzymes involved in extracellular matrix degradation, such as metalloproteinases-2 and -9 frontiersin.org.
Metabolic Effects: The Cytosensor Microphysiometer has been employed to study the effects of coumarins on cellular metabolism. These studies suggest that different coumarins, including 6-hydroxycoumarin, may exhibit distinct mechanisms of action at a sub-cellular level, with some showing initial metabolic stimulation followed by suppression dcu.iecore.ac.uk.
Table 2: Key Cellular Mechanisms of Action Associated with Coumarins
| Mechanism of Action | Observed Effect | Molecular Basis/Associated Events | Reference |
| Cell Cycle Arrest | G1 phase arrest; G1/S transition inhibition | Upregulation of p21WAF1/CIP1, p27; Downregulation of Cyclin D1; pRb hypophosphorylation | conicet.gov.armdpi.comnih.gov |
| G2/M phase arrest | Disruption of mitotic progression | frontiersin.orgmdpi.com | |
| Apoptosis Induction | Programmed cell death | Activation of Caspase 3 & 9; PARP cleavage; DNA fragmentation; Mitochondrial pathway activation; Bcl-2/Bax ratio modulation | conicet.gov.armdpi.comnih.gov |
| ROS Generation | Increased intracellular ROS; Oxidative stress | Cell damage; Pro-apoptotic signaling | conicet.gov.armdpi.com |
| Proliferation Inhibition | Reduced cell growth | Interference with growth factor signaling pathways (e.g., EGFR); Inhibition of kinases | chemfaces.comconicet.gov.ariiarjournals.orgfrontiersin.org |
| Migration Inhibition | Reduced cell migration and invasion | Inhibition of metalloproteinases-2 and -9 | frontiersin.org |
| Metabolic Effects | Modulation of cellular metabolism | Detected via Cytosensor Microphysiometer; potential for distinct sub-cellular mechanisms | dcu.iecore.ac.uk |
Compound List
6-Hydroxycoumarin
Coumarin
7-Hydroxycoumarin
Esculetin (6,7-dihydroxycoumarin)
Daphnetin
Herniarin
Osthol
6-Hydroxycoumarin-3-carboxylatosilver
6-nitro-7-hydroxycoumarin (B1251190)
3,6,8-trinitro-7-hydroxycoumarin
DHMC (6,7-dihydroxycoumarin)
6,7-diprenoxycoumarin
Compound 9d
Compound 10
Compound 13
Compound 23
Compound 25
Computational and Spectroscopic Studies of 6 Hydroxycoumarin
Photophysical Properties
Excitation and Emission Spectra
The process of fluorescence involves the absorption of light at a specific wavelength (excitation) and the subsequent release of light at a longer wavelength (emission). An excitation spectrum identifies the optimal wavelength for absorption by a fluorescent molecule, which is determined by monitoring the fluorescence emission at its maximum intensity while varying the excitation wavelengths. calvin.edu
For 6-hydroxycoumarin, the maximum excitation wavelength has been reported at approximately 324 nm, with the corresponding maximum emission wavelength observed around 456 nm. researchgate.net In methanol (B129727), the neutral molecule displays a fluorescence maximum at 375 nm. niscpr.res.in However, these values are not fixed; they are subject to change based on environmental factors such as pH. As the pH of the solution increases, the peak wavelengths of both the excitation and emission spectra shift to higher values. calvin.edu For instance, the anionic form of 6-hydroxycoumarin in a methanolic solution of sodium hydroxide (B78521) shows a fluorescence emission maximum at 466 nm. niscpr.res.in This phenomenon highlights the sensitivity of the molecule's electronic states to its protonation state.
| Form | Solvent/Condition | Excitation Max (λ_ex) | Emission Max (λ_em) |
| Neutral | - | ~324 nm researchgate.net | ~456 nm researchgate.net |
| Neutral | Methanol | - | 375 nm niscpr.res.in |
| Anionic | Methanol / NaOH | - | 466 nm niscpr.res.in |
Fluorescence Characteristics
Coumarin (B35378) derivatives are well-known for their fluorescent properties, which are valuable in a wide range of applications. icrc.ac.ir The fluorescence of 6-hydroxycoumarin and its derivatives can be characterized by its brilliant green fluorescence. icrc.ac.ir Key parameters that define fluorescence characteristics include the fluorescence quantum yield (the ratio of photons emitted to photons absorbed) and the fluorescence lifetime. These characteristics are influenced by the molecule's structure and its interaction with the surrounding environment. The strong fluorescence of these compounds is often linked to an intramolecular charge transfer (ICT) process, which is highly sensitive to the molecular structure and environment in both the ground and excited states. physchemres.org
Solvent Effects on Photophysical Properties
The photophysical properties of coumarins are profoundly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. physchemres.org For many coumarin derivatives, an increase in solvent polarity leads to a bathochromic shift (red-shift) in both the absorption and fluorescence emission bands. researchgate.net This shift indicates that the electronic transitions are of a π-π* nature. researchgate.net
The underlying reason for this sensitivity is the change in the molecule's dipole moment upon excitation. The dipole moment in the excited state is typically higher than in the ground state, leading to stronger interactions with polar solvent molecules in the excited state. researchgate.net This differential solvation stabilizes the excited state more than the ground state, resulting in lower energy emission and thus a red-shift. This behavior is linked to the intramolecular charge transfer (ICT) character of the molecule, which is very sensitive to the surrounding solvent polarity. physchemres.org Studies have utilized solvents like tetrahydrofuran (B95107) (THF) to exert control over the proton's position on the hydroxy functional group, further investigating these interactions. calvin.edu
pH Dependence of Fluorescence
The fluorescence of 6-hydroxycoumarin demonstrates a significant dependence on pH. calvin.edu This is due to the deprotonation of the phenolic hydroxyl group at higher pH values. As the pH increases, the equilibrium shifts from the neutral form to the anionic form. calvin.edu This structural change directly impacts the electronic distribution within the molecule, causing a noticeable shift in the fluorescence emission. calvin.edu
Specifically, as the solution becomes more alkaline, the emission wavelength shifts to a higher value. calvin.edu This indicates that the energy gap between the excited and ground states of the anion is smaller than that of the neutral molecule. The pKa, or acid dissociation constant, for the ground state of 6-hydroxycoumarin is reported to be approximately 9.0. calvin.eduniscpr.res.in The acidity of the molecule is known to increase upon electronic excitation, a common phenomenon for aromatic acids. niscpr.res.in The change in fluorescence with pH provides evidence that in various environments, 6-hydroxycoumarin can exist in an equilibrium mixture of its protonated and deprotonated states. calvin.edu
Stokes Shift Analysis
The Stokes shift is defined as the difference between the peak wavelengths (or frequencies) of the absorption and emission spectra. calvin.edu This shift represents the energy lost as the molecule relaxes from the initial excited state to a lower-energy relaxed excited state from which fluorescence emission occurs. icrc.ac.ir
For 6-hydroxycoumarin, the Stokes shift is a key indicator of changes in its electronic structure upon excitation. The magnitude of the Stokes shift is dependent on environmental factors, most notably pH. calvin.edu A significantly larger Stokes shift is observed when the proton is removed from the hydroxyl group (i.e., in the anionic form). calvin.edu This suggests that the geometry and electronic properties of the deprotonated molecule undergo a more substantial change between the ground state and the excited state compared to the neutral form. calvin.edu For some benzoxazolic and benzimidazolic derivatives of 6-hydroxycoumarin, Stokes shifts have been observed in the range of 4148 cm⁻¹ to 5024 cm⁻¹. icrc.ac.ir
Acidity and pKa Investigations
The acidity of hydroxycoumarins, quantified by their pKa values, varies dramatically depending on the position of the hydroxyl substituent on the coumarin ring system. researchgate.netnih.govacs.org Joint experimental and computational studies have been conducted to understand the origin of these wide variations in acidity among isomers. researchgate.netnih.govacs.org For 6-hydroxycoumarin, the experimentally determined pKa value is approximately 9.0, making it less acidic than several of its other isomers. calvin.eduniscpr.res.in
| Compound | Property | Value |
| 6-Hydroxycoumarin | pKa (Ground State) | ~9.0 calvin.eduniscpr.res.in |
Enthalpy-Entropy Relationships
Investigations into the thermodynamics of dissociation for hydroxycoumarins have focused on enthalpy-entropy relationships to explain the observed differences in pKa values. researchgate.netnih.govacs.org In the case of larger, more complex coumarin derivatives, a compensatory relationship between enthalpy (ΔH) and entropy (ΔS) of dissociation is often observed. researchgate.netnih.govacs.org
However, for the set of structurally simple regio-isomers, including 3-hydroxycoumarin, 4-hydroxycoumarin (B602359), 6-hydroxycoumarin, and 7-hydroxycoumarin, studies reveal a distinct lack of enthalpy-entropy compensation. researchgate.netnih.govacs.org This absence of a compensatory effect is a primary reason for the massive changes in acidity observed between these isomers. It is suggested that differing solvent-solute interactions and the degree of electron delocalization in the corresponding anions are major contributing factors to this behavior. researchgate.netnih.govacs.org This understanding is crucial for designing novel systems with specific acid-base properties. nih.govacs.org
Noncovalent Interactions (OH···O, OH···π, OH···OH···O)
Computational and experimental studies have elucidated the role of noncovalent interactions in the chemical behavior of hydroxycoumarin isomers. The acidity and stability of these compounds are influenced by the specific location of the hydroxyl group on the coumarin framework, which in turn dictates the possibility of forming various intramolecular and intermolecular noncovalent bonds. acs.orgnih.gov
In the case of 6-hydroxycoumarin, the hydroxyl group is positioned on the benzene (B151609) ring, distant from the pyrone ring's carbonyl group. This spatial arrangement prevents the formation of the strong intramolecular hydrogen bonds observed in other isomers. However, noncovalent interactions become significant in larger, more complex coumarin derivatives. Studies comparing simple hydroxycoumarins like 3-HC, 4-HC, 6-HC, and 7-HC with larger derivatives such as warfarin (B611796) have revealed that the stabilization of the acidic proton can occur through specific noncovalent interactions. acs.orgnih.govresearchgate.net These interactions include:
OH···O: Hydrogen bonding between a hydroxyl group and an oxygen atom, such as a carbonyl or ether oxygen.
OH···π: An interaction where the hydroxyl group's hydrogen atom points towards the electron-rich π-system of an aromatic ring.
OH···OH···O: A bridged hydrogen bond network involving multiple hydroxyl groups and another oxygen atom.
The presence of these stabilizing interactions in larger molecules leads to an enthalpy-entropy compensation, resulting in only moderate changes in acidity (pKa). acs.orgnih.govresearchgate.net In contrast, for simpler regio-isomers like 6-hydroxycoumarin, the absence of such complex intramolecular stabilization pathways contributes to significant variations in acidity when compared to its other isomers, a phenomenon attributed to a lack of this enthalpy-entropy compensation. acs.orgnih.gov The formation of intermolecular hydrogen bonds, such as the quasi-six-membered ring (O–C–C–C–N–H) found in some 4-hydroxycoumarin derivatives, further highlights the importance of these interactions in defining molecular conformation and stability. mdpi.com
| Interaction Type | Description | Relevance to Hydroxycoumarins |
|---|---|---|
| OH···O | Hydrogen bond between a hydroxyl proton and an oxygen atom. | Stabilizes the acidic proton in larger coumarin derivatives like warfarin. acs.orgnih.gov |
| OH···π | Interaction between a hydroxyl proton and the π-electron cloud of an aromatic ring. | Contributes to proton stabilization in certain complex coumarins. acs.orgnih.govresearchgate.net |
| OH···OH···O | A bridged hydrogen-bonding network. | Observed in specific, larger hydroxycoumarin derivatives, influencing acidity. acs.orgnih.govresearchgate.net |
Solvent-Solute Interactions
The interaction between a solute molecule and the surrounding solvent molecules is a critical factor governing its chemical and physical properties, including its acidity and spectroscopic behavior. bu.edu.eg For hydroxycoumarins, including the 6-hydroxy isomer, solvent-solute interactions are a major contributor to the observed differences in their pKa values. acs.orgnih.gov The polarity of the solvent, its ability to form hydrogen bonds, and other intermolecular forces determine the extent of solvation and stabilization of both the neutral molecule and its corresponding anion. bu.edu.eg
The main types of interactions between a solute like 6-hydroxycoumarin and a solvent can be categorized as:
General Interactions: These include dipole-dipole, dipole-induced dipole, and dispersion forces, which are often collectively described by the solvent's polarity. bu.edu.egphyschemres.org
Specific Interactions: This category is dominated by hydrogen bonding, where a solvent can act as a hydrogen bond donor or acceptor to the solute's hydroxyl and carbonyl groups. bu.edu.egnih.gov
Studies on various coumarin derivatives show that their photophysical properties are highly sensitive to the local environment. physchemres.org This phenomenon, known as solvatochromism, refers to the change in the position, shape, and intensity of a substance's UV-visible absorption or fluorescence spectra as the solvent polarity changes. bu.edu.egphyschemres.org The excited states of coumarins are often more polar than their ground states, leading to a substantial redistribution of electron density upon excitation. nih.gov Consequently, polar solvents tend to stabilize the excited state more than the ground state, resulting in spectral shifts. The degree of this stabilization is influenced by both general solvent-solute interactions and specific hydrogen-bonding effects. nih.gov For 6-hydroxycoumarin and its isomers, these solvent-induced effects play a crucial role in modulating their electronic structure and, by extension, their reactivity and acidity. acs.orgnih.gov
| Interaction Type | Description | Effect on Coumarins |
|---|---|---|
| Dipole-Dipole | Attractive forces between the positive end of one polar molecule and the negative end of another. | Contributes to solvation and stabilization in polar solvents. bu.edu.eg |
| Hydrogen Bonding | A specific, strong type of dipole-dipole interaction involving H bonded to N, O, or F. | Significantly affects spectral properties and stabilization of ground and excited states. nih.gov |
| Dispersion Forces | Temporary attractive forces resulting from temporary dipoles in nonpolar molecules. | Contributes to the overall solvation energy, particularly in non-polar solvents. physchemres.org |
| Solvatochromism | Shift in spectral bands due to solvent polarity. | Indicates changes in electronic transitions and differential stabilization of ground and excited states. physchemres.orgresearchgate.net |
Electron Delocalization in Anions
A pivotal factor determining the vast differences in acidity among hydroxycoumarin isomers is the degree of electron delocalization within the corresponding anions formed upon deprotonation. acs.orgnih.govresearchgate.net When the hydroxyl group of 6-hydroxycoumarin loses a proton, it forms a phenoxide-like anion. The stability of this anion is directly related to how effectively the negative charge can be dispersed across the molecule's π-electron system.
Computational studies, including Natural Bond Orbital (NBO) analysis, help quantify this charge delocalization and understand the resulting molecular stability. nih.govirb.hr For hydroxycoumarins, the position of the deprotonated hydroxyl group is critical. The delocalization of the negative charge from the oxygen atom into the fused ring system stabilizes the anion, making the parent acid stronger (i.e., having a lower pKa). Ionization of the hydroxyl function generally leads to a significant increase in the Highest Occupied Molecular Orbital (HOMO) energy, which can be correlated with shifts in the electronic absorption spectra. researchgate.net
In some isomers, such as 7-hydroxycoumarin, deprotonation leads to extensive delocalization involving the pyrone ring's carbonyl group, resulting in significant anionic stabilization and a bathochromic (red) shift in their absorption spectra. researchgate.net Conversely, for other isomers, the delocalization pathway is less effective. The degree to which the π-electron system can accommodate the negative charge in the anion of 6-hydroxycoumarin, relative to its other isomers, is a key determinant of its unique acidity. acs.orgnih.gov This relationship between extended electron delocalization and stability is a well-established principle, where a higher degree of delocalization in the anionic form corresponds to a more stable conjugate base and thus a stronger acid. irb.hruevora.pt
| Factor | Description | Impact on 6-Hydroxycoumarin Anion |
|---|---|---|
| Anion Formation | Loss of a proton from the hydroxyl group to form a negatively charged species. | The stability of this anion determines the acidity (pKa) of 6-hydroxycoumarin. acs.orgnih.gov |
| π-Electron System | The network of conjugated double bonds in the coumarin rings. | Serves as the pathway for dispersing the negative charge of the anion. uevora.pt |
| Charge Delocalization | The spreading of electron density over multiple atoms in the molecule. | A higher degree of delocalization leads to a more stable anion and a stronger acid. researchgate.netirb.hr |
| HOMO-LUMO Analysis | Analysis of the highest occupied and lowest unoccupied molecular orbitals. | Electron delocalization is indicated by the characteristics of these frontier orbitals. worldscientific.com |
Structure Activity Relationship Sar Studies of 6 Hydroxycoumarin Derivatives
Impact of Substituent Modifications on Biological Activities
The number and location of hydroxyl groups on the coumarin (B35378) scaffold are critical determinants of its biological activity, particularly its antioxidant and cytotoxic effects. mdpi.comtandfonline.com While the presence of a phenolic hydroxyl group generally supports antioxidant activity, the specific positioning can lead to significant differences in efficacy. scholarsresearchlibrary.com
For instance, studies on dihydroxy-4-methylcoumarins have shown that ortho-dihydroxycoumarins, such as 6,7-dihydroxy-4-methylcoumarin and 7,8-dihydroxy-4-methylcoumarin (B1670369), exhibit superior antioxidant and radical scavenging activities compared to meta-dihydroxy (5,7-dihydroxy-4-methylcoumarin) and monohydroxy (7-hydroxy-4-methylcoumarin) analogs. nih.gov The presence of two adjacent phenolic hydroxyl groups is a key factor for pro-apoptotic activity in leukemia cells. conicet.gov.ar Similarly, coumarins with an ortho-dihydroxy substitution demonstrate higher cytotoxicity. conicet.gov.arnih.gov In the context of Mcl-1 inhibition, the introduction of a catechol group (6,7-dihydroxy or 7,8-dihydroxy) significantly improves activity compared to monohydroxylated or unsubstituted coumarins. nih.gov
Interestingly, while 6-hydroxycoumarin and 7-hydroxycoumarin are weak substrates for mushroom tyrosinase, the enzymatic reaction product in both cases is 6,7-dihydroxycoumarin. acs.org This highlights the importance of the dihydroxy arrangement for biological transformations.
Table 1: Impact of Hydroxyl Group Position on Antioxidant Activity of 4-methylcoumarin (B1582148) Derivatives This table is interactive. Users can sort columns to compare data.
| Compound | Hydroxyl Position(s) | Relative Antioxidant Efficiency |
|---|---|---|
| 7-hydroxy-4-methylcoumarin | 7 | Low |
| 5,7-dihydroxy-4-methylcoumarin | 5, 7 (meta) | Moderate |
| 6,7-dihydroxy-4-methylcoumarin | 6, 7 (ortho) | High |
Data sourced from studies on dihydroxy-4-methylcoumarins. nih.gov
The incorporation of heterocyclic rings like isoxazole (B147169) and triazole into the 6-hydroxycoumarin scaffold has been explored to generate derivatives with potent cytotoxic activities.
A series of isoxazoles and triazoles linked to 6-hydroxycoumarin were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. nih.gov Some of these new analogs showed better cytotoxic activity than the parent 6-hydroxycoumarin molecule. nih.govchemfaces.com Specifically, isoxazole derivatives with ortho-substituted phenyl rings were effective cytotoxic agents against the PC-3 prostate cancer cell line. nih.govnih.gov Among the triazole derivatives, those with ortho-substituted phenyl moieties were found to be potent against the A-549 lung cancer cell line. nih.govresearchgate.net
These findings suggest that linking 6-hydroxycoumarin with isoxazole and triazole moieties is a promising strategy for developing novel anticancer agents. researchgate.net
Table 2: Cytotoxic Activity of 6-Hydroxycoumarin-linked Isoxazole and Triazole Derivatives This table is interactive. Users can sort columns to compare data.
| Derivative Type | Substitution | Target Cancer Cell Line | Notable Activity |
|---|---|---|---|
| Isoxazole | ortho-substituted phenyl | PC-3 (Prostate) | IC50 of 8.2 µM |
IC50 values represent the concentration required to inhibit 50% of cell growth. Data from Rehman et al., 2014. nih.gov
The position of substituents relative to each other, particularly in an ortho arrangement, significantly influences the biological profile of 6-hydroxycoumarin derivatives.
The presence of two adjacent hydroxyl groups (ortho-dihydroxy) is a recurring theme for enhanced bioactivity. This pattern is crucial for the anti-inflammatory and pro-apoptotic effects of hydroxycoumarins. conicet.gov.ar The capacity of a substituent ortho to a hydroxyl group to donate electrons has been correlated with antiradical efficiency. nih.gov
In the case of isoxazole and triazole derivatives of 6-hydroxycoumarin, ortho substitution on the linked phenyl ring was found to be key for their cytotoxic efficacy against prostate and lung cancer cell lines, respectively. nih.govnih.govresearchgate.net This highlights that the spatial arrangement of substituents, and not just their presence, is a critical factor in determining the biological action of these compounds.
The introduction of methoxy (B1213986) and formyl groups onto the 6-hydroxycoumarin backbone modifies its electronic properties and steric profile, leading to changes in biological activity.
Methylation of the hydroxyl groups on coumarins, including the 6-OH group, generally reduces pro-apoptotic activity. conicet.gov.ar For Mcl-1 inhibitors based on 6,7-dihydroxycoumarin, methylation of the catechol group led to a significant decrease in inhibitory activity. nih.gov However, in some contexts, methoxy groups can be beneficial. For instance, a methoxy group at the 7-position of 5-bromo-6-hydroxycoumarin provides electronic stabilization.
The addition of a formyl group, an electrophilic moiety, also alters activity. For example, converting 6- and 7-alkoxy-4-methylcoumarins to their corresponding 4-formyl derivatives is a key synthetic step for creating novel compounds, many of which have not been previously evaluated. researchgate.net
Coordinating 6-hydroxycoumarin derivatives with metal ions can significantly enhance their biological activities compared to the free ligands. nih.gov This strategy has been shown to improve the antimicrobial, antioxidant, and anticancer properties of coumarins. tandfonline.comnih.gov
For example, the complexation of coumarin-derived ligands with metal ions like copper(II), nickel(II), cobalt(II), and zinc(II) has been shown to markedly increase their antibacterial and antifungal activities. tandfonline.com The enhancement is often attributed to the chelation theory, where the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and allowing it to penetrate cell membranes more effectively. tandfonline.com
Silver(I) complexes of coumarin-tethered N-heterocyclic carbenes have demonstrated good DPPH radical scavenging activity, with the effect being influenced by the substituents on the coumarin core and the counter-ion present. mdpi.com Similarly, coordination of a coumarin derivative with silver dramatically improved its antiproliferative activity against breast and colon cancer cell lines. nih.govfrontiersin.org Copper(II) complexes have also shown improved antifungal activity compared to the uncomplexed ligand. nih.govfrontiersin.org
Table 3: Enhancement of Biological Activity upon Metal Complexation This table is interactive. Users can sort columns to compare data.
| Ligand/Complex | Metal Ion | Biological Activity | Observation |
|---|---|---|---|
| Coumarin-derived Schiff bases | Co(II), Ni(II), Cu(II), Zn(II) | Antibacterial/Antifungal | Activity significantly increased upon coordination tandfonline.com |
| Coumarin-based ligand | Ag(I) | Anticancer (MCF-7, HCT-116) | Activity dramatically improved from >325 µM to 23.29 µM nih.gov |
Correlation of Electronic Density Distribution with Activity
The biological activity of coumarin derivatives is closely linked to their electronic properties. conicet.gov.ar Quantitative Structure-Activity Relationship (QSAR) and computational studies, such as those using Density Functional Theory (DFT), help to elucidate these connections by calculating electronic descriptors. mdpi.comfarmaciajournal.comjrespharm.com
Parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), their energy gap (HOMO-LUMO gap), and electron density distribution are correlated with biological activities. mdpi.comfarmaciajournal.com For instance, the antiradical efficiency of coumarins has been linked to the capability of the substituent ortho to the hydroxyl group to donate electrons. nih.gov
In a study on coumarin derivatives as antifungal agents, the presence of electron-withdrawing groups was found to favor activity, a finding confirmed by calculating the LUMO density using DFT. researchgate.net For Mcl-1 inhibitors, 3D-QSAR analysis provided insights into the relationships between the inhibitory effects and the steric-electrostatic properties of the coumarins. nih.gov Theoretical calculations have also been used to explain the structure-activity relationships of dihydroxy-4-methylcoumarins as antioxidants. nih.gov These computational approaches are valuable for understanding the electronic basis of bioactivity and for designing new, more potent derivatives. grafiati.com
Rational Design Principles for Modified 6-Hydroxycoumarin Compounds
The rational design of novel 6-hydroxycoumarin derivatives is a key strategy in medicinal chemistry to enhance their therapeutic potential and to develop new compounds with improved efficacy and selectivity. This process involves a deep understanding of the structure-activity relationships (SAR), which dictate how specific structural modifications influence the biological activity of the compounds.
A fundamental principle in the design of modified 6-hydroxycoumarin compounds is the strategic substitution on the coumarin nucleus. Studies have shown that the position and nature of substituents strongly influence the biological activity. For instance, substitutions at the C6 position of the coumarin scaffold have been found to be particularly advantageous for anticancer activity. mdpi.com
The introduction of specific functional groups can significantly modulate the biological properties of 6-hydroxycoumarin. For example, the incorporation of electron-withdrawing groups, such as a trifluoromethyl group at the C-4 position of a 6,7-dihydroxycoumarin scaffold, has been shown to enhance inhibitory activity against Mcl-1, a key protein in cancer progression. nih.gov In contrast, the introduction of a hydroxyl group at the C-6 position of the basic coumarin structure was found to decrease Mcl-1 inhibitory activity. nih.gov
Furthermore, the addition of hydrophobic and electron-withdrawing groups at certain positions can be beneficial. Research on Mcl-1 inhibitors demonstrated that introducing a hydrophobic electron-withdrawing group at the C-4 position of 6,7-dihydroxycoumarin improved its inhibitory capacity, while a hydrophilic group in the same position was detrimental to its potency. nih.gov
The presence and position of hydroxyl groups are also critical. Dihydroxycoumarins, particularly those with a catechol (o-dihydroxy) group, often exhibit enhanced biological activities compared to monohydroxycoumarins like 6-hydroxycoumarin. mdpi.comnih.gov For example, 6,7-dihydroxycoumarin (esculetin) and 7,8-dihydroxycoumarin (daphnetin) showed significantly improved Mcl-1 inhibitory activities compared to the parent coumarin. nih.gov Methylation of these catechol groups, however, led to a decrease in inhibitory activity, highlighting the importance of the free hydroxyl groups. nih.gov
The following table summarizes the Mcl-1 inhibitory activities of various coumarin derivatives, illustrating the design principles discussed:
Table 1: Mcl-1 Inhibitory Activity of Coumarin Derivatives
| Compound | R1 | R2 | R3 | R4 | Ki (μM) nih.gov |
|---|---|---|---|---|---|
| Coumarin | H | H | H | H | 4.06 ± 0.05 |
| 6-Hydroxycoumarin | OH | H | H | H | >25 |
| 7-Hydroxycoumarin | H | OH | H | H | 3.86 ± 0.04 |
| 6,7-Dihydroxycoumarin (Esculetin) | OH | OH | H | H | 1.49 ± 0.04 |
| 7,8-Dihydroxycoumarin (Daphnetin) | H | OH | OH | H | 1.75 ± 0.032 |
| 4-(Trifluoromethyl)-6,7-dihydroxycoumarin | OH | OH | H | CF3 | 0.21 ± 0.02 |
| 6-Methoxy-7-hydroxycoumarin (Scopoletin) | OMe | OH | H | H | 15.9 ± 0.03 |
| 7-Methoxy-6-hydroxycoumarin | OH | OMe | H | H | 13.4 ± 0.08 |
| 6,7-Dimethoxycoumarin | OMe | OMe | H | H | 9.54 ± 0.08 |
Data sourced from a study on coumarins as Mcl-1 inhibitors for cancer treatment. nih.gov
Another design strategy involves the hybridization of the 6-hydroxycoumarin scaffold with other pharmacophores. This approach aims to create hybrid molecules that can interact with multiple biological targets or exhibit synergistic effects. For example, the synthesis of hybrids linking 6-hydroxycoumarin with isoxazole and triazole moieties has been explored to develop potent cytotoxic agents. semanticscholar.org
The length and nature of substituents also play a crucial role. In the development of lipoxygenase inhibitors, it was found that the inhibitory activity of geranyloxy and farnesyloxy 3-acetylcoumarins was directly related to the length of the prenyl chain. researchgate.net
Strategic Substitution: The position and type of substituent on the coumarin ring are critical, with the C6 position often being a key site for modification. mdpi.com
Influence of Functional Groups: Electron-withdrawing groups can enhance activity, while the effect of hydrophilic or hydrophobic groups depends on their position and the biological target. nih.gov
Role of Hydroxyl Groups: The number and position of hydroxyl groups are significant, with catechol moieties often conferring superior activity. mdpi.comnih.gov
Molecular Hybridization: Combining the 6-hydroxycoumarin scaffold with other pharmacologically active moieties can lead to novel compounds with enhanced properties. semanticscholar.org
Chain Length of Substituents: The length and composition of appended side chains can directly impact biological efficacy. researchgate.net
By applying these principles, researchers can systematically modify the 6-hydroxycoumarin structure to optimize its interaction with specific biological targets and develop new therapeutic agents.
Advanced Applications and Future Research Directions
Development of Novel Therapeutic Agents
6-Hydroxycoumarin and its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and antitumor effects. medchemexpress.com This has made them attractive candidates for the development of new drugs to treat a variety of diseases.
The coumarin (B35378) nucleus is a significant scaffold in the design of new anticancer drugs, with numerous derivatives demonstrating activity against various cancer cell lines. jocpr.com 6-Hydroxycoumarin itself has been shown to possess both cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) properties against several human cancer cell lines, including those derived from gastric, colon, and liver cancers. researchgate.net
Research has explored the modification of the 6-hydroxycoumarin structure to enhance its anticancer potential. For instance, the introduction of triazole and isoxazole (B147169) rings has yielded derivatives with significant activity against prostate (PC-3) and lung (A-549) cancer cell lines. jocpr.complos.org One derivative incorporating an isoxazole ring showed the best anticancer activity against the PC-3 prostate cancer cell line, while a derivative with a triazole ring was most potent against the A-549 lung cancer cell line. jocpr.com
Furthermore, a novel compound, 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin, and its metal complexes (with copper, cobalt, and nickel) have been synthesized and evaluated for their cytotoxic activity against breast cancer cells (MCF7). researchgate.net The ligand and its copper complex, in particular, demonstrated high inhibition of cell proliferation. researchgate.net Studies have also investigated the antiproliferative effects of hydroxycoumarins with nitro, methoxy (B1213986), or additional hydroxy groups in different cancer cell lines. researchgate.net For example, 6-nitro-7-hydroxycoumarin (B1251190) has been identified as a selective anti-proliferative agent. researchgate.net
The mechanisms by which coumarin derivatives exert their anticancer effects are varied and can include inducing apoptosis (programmed cell death), inhibiting enzymes like telomerase and protein kinases, and arresting the cell cycle. jocpr.comfrontiersin.org
Table 1: Anticancer Activity of 6-Hydroxycoumarin Derivatives
| Derivative/Compound | Cancer Cell Line(s) | Observed Effect |
| 6-Hydroxycoumarin | Gastric, Colon, Hepatoma | Cytotoxic and cytostatic activity researchgate.net |
| 6-Hydroxycoumarin with isoxazole ring | Prostate (PC-3) | Potent anticancer activity jocpr.com |
| 6-Hydroxycoumarin with triazole ring | Lung (A-549) | Potent anticancer activity jocpr.com |
| 6-hydroxy-4-methyl-5,7-(bis-phenylazo) coumarin | Breast (MCF7) | High inhibition of cell proliferation researchgate.net |
| 6-nitro-7-hydroxycoumarin | Human renal carcinoma cells | Irreversible cytotoxic effects nih.gov |
Coumarin and its derivatives are recognized for their anti-inflammatory properties, which are attributed to their ability to reduce tissue swelling and inhibit the production of inflammatory mediators like prostaglandins (B1171923). researchgate.netnih.gov Hydroxylated coumarins, including 5-, 6-, and 7-hydroxy derivatives, are considered to be particularly potent inhibitors of lipoxygenase, a key enzyme in the synthesis of inflammatory molecules. researchgate.netnih.gov
Derivatives of 6-hydroxycoumarin have been synthesized and evaluated for their anti-inflammatory effects. For example, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were created and tested. nih.gov Several of these compounds showed a significant reduction in rat paw edema, with some even surpassing the activity of the standard anti-inflammatory drug, indomethacin, after a few hours. nih.gov
In another study, various 6-alkoxycoumarin and 7-alkoxycoumarin derivatives were synthesized from 6-hydroxycoumarin and 7-hydroxycoumarin. nih.govjst.go.jp Certain derivatives, such as 6-(3-phenylpropoxy)coumarin and 6-(2-octynyloxy)coumarin, were found to markedly suppress the production of nitric oxide (NO), a pro-inflammatory molecule, in macrophage cells. nih.govjst.go.jp This suppression was linked to the inhibition of inducible nitric oxide synthase (iNOS) protein and mRNA expression. nih.govjst.go.jp
6-Hydroxycoumarin and its derivatives have demonstrated activity against a range of microbes, including bacteria and fungi. medchemexpress.comontosight.ai 6-Hydroxycoumarin itself has been identified as a fungicide. dujps.com The antimicrobial potential of coumarins is an active area of research, especially with the rise of antibiotic resistance. samipubco.com
Synthetic derivatives of 4-hydroxycoumarin (B602359) have shown strong antibacterial and antifungal activities. samipubco.com For instance, newly synthesized coumarin derivatives have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. chiet.edu.eg Some of these compounds exhibited significant minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values. chiet.edu.eg
Derivatives of 6-hydroxycoumarin have also been specifically investigated. For example, 6-hydroxycoumarin linked to triazole and isoxazole moieties have been synthesized and evaluated for their antimicrobial properties. thegoodscentscompany.com Additionally, silver(I) complexes of coumarin derivatives, such as 6-hydroxycoumarin-3-carboxylatosilver(I), are being explored for their potential antimicrobial applications, leveraging the known antimicrobial properties of silver compounds. ontosight.ai
Table 2: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound/Derivative | Target Microbe(s) | Activity |
| 6-Hydroxycoumarin | Fungi | Fungicidal dujps.com |
| 4-Hydroxycoumarin derivatives | Bacteria and Fungi | Strong antibacterial and antifungal activity samipubco.com |
| 6-hydroxycoumarin-3-carboxylatosilver(I) | Bacteria | Potential antimicrobial activity ontosight.ai |
| Newly synthesized coumarin derivatives | S. aureus, E. coli, C. albicans | Significant MIC and MBC values chiet.edu.eg |
While coumarin itself does not possess anticoagulant properties, some of its derivatives, particularly those based on the 4-hydroxycoumarin structure, are potent anticoagulants. wikipedia.orgwikipedia.orgjapsonline.com These compounds function as vitamin K antagonists, inhibiting the synthesis of clotting factors. wikipedia.org 6-Hydroxycoumarin can serve as a precursor in the synthesis of anticoagulant drugs. chemimpex.com
Research into synthetic coumarin derivatives has aimed to develop new anticoagulants. Studies have shown that certain 4-hydroxycoumarin derivatives exhibit significant anticoagulant activity, in some cases greater than the commonly used anticoagulant warfarin (B611796). hu.edu.jo For example, a derivative named 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile showed higher anticoagulant activity than warfarin in laboratory tests. hu.edu.jo However, these potent derivatives have also been associated with toxicity, highlighting the need for further research to optimize their safety profile. hu.edu.jo
Applications in Materials Science
The unique photophysical properties of coumarins, such as their fluorescence, have led to their application in the development of advanced materials. chemimpex.com
Coumarin derivatives are widely utilized as fluorescent materials due to their strong fluorescence and stability. chemimpex.comdergipark.org.tr 6-Hydroxycoumarin, in particular, exhibits notable fluorescence properties, making it a candidate for use as a fluorescent marker in biological research. chemimpex.com
The photoluminescent characteristics of 6-hydroxycoumarin derivatives make them suitable for applications in optoelectronics and sensing. ontosight.ai For instance, 6-hydroxycoumarin-3-carboxylatosilver(I) displays interesting photoluminescent properties, suggesting its potential use in optoelectronic devices. ontosight.ai The π-conjugated structure of coumarins contributes to their unique photophysical and spectroscopic properties, which are beneficial for applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. dergipark.org.tr The development of fluorescent sensors based on aggregation-induced emission (AIE) is a growing field, where luminogens show enhanced fluorescence upon aggregation, a property that can be leveraged for highly sensitive detection of various molecules. mdpi.com
Biological Imaging Probes
The inherent fluorescent properties of the coumarin scaffold make its derivatives, including 6-hydroxycoumarin, valuable candidates for the development of biological imaging probes. chemimpex.com These probes are instrumental in visualizing cellular processes in real-time, thereby enhancing the understanding of complex biological mechanisms. chemimpex.comchemimpex.com The luminescent characteristics, which can be attributed to the interaction between the core structure and coordinated ions or functional groups, are central to their application in this field. ontosight.ai
Derivatives of hydroxycoumarins are being actively explored as fluorescent markers for observing cellular activities with high sensitivity. chemimpex.com For instance, research has demonstrated the development of coumarin-based "turn-off" fluorescent probes for the detection and imaging of specific metal ions within cells. mdpi.com Preliminary studies using epifluorescence microscopy have successfully shown that copper (Cu²⁺) and iron (Fe³⁺) ions can be imaged in human neuroblastoma SH-SY5Y cells treated with these probes. mdpi.com The mechanism often involves a significant decrease in fluorescence upon binding with the target ion, allowing for its detection. mdpi.com This capability positions 6-hydroxycoumarin and its analogues as foundational structures for creating sophisticated probes to visualize the distribution and dynamics of biologically important analytes in living systems. ontosight.aimdpi.com
Biosensing Applications
The development of biosensors for detecting and quantifying biologically relevant molecules is a significant area of research where 6-hydroxycoumarin and related compounds show considerable promise. researchgate.net These sensors leverage the specific interactions of coumarin derivatives with target analytes to produce a measurable signal. dcu.ie A notable application is in the creation of electrochemical biosensors. For example, a disposable carbon-based electrochemical sensor was developed to detect coumarin, where the mechanism involved the electrooxidation of coumaric acid formed from the lactone ring opening in an alkaline medium. researchgate.net This sensor demonstrated a linear detection range and high selectivity. researchgate.net
Optical biosensors, particularly those based on surface plasmon resonance (SPR), have also been utilized. dcu.ie One study involved the production of polyclonal antibodies to 7-hydroxycoumarin, a primary metabolite of coumarin, which were then used to develop a competitive immunoassay on an SPR-based system (BIAcore) for its detection. dcu.ie Furthermore, the Cytosensor Microphysiometer, an instrument that detects cellular metabolism, has been used to investigate the effects of coumarin compounds, including 6-hydroxycoumarin, on the metabolic activity of tumor cells. chemfaces.com These examples highlight the adaptability of the coumarin scaffold for integration into various biosensing platforms, from electrochemical devices to immunoassays, for applications in food safety, clinical diagnostics, and cellular research. researchgate.netacs.org
Exploration of Natural Sources and Metabolites
6-Hydroxycoumarin is a naturally occurring phenolic compound found in various plant species. medchemexpress.com It is classified as a simple coumarin, a subgroup of the benzopyrone family of secondary metabolites synthesized in plants via the shikimic acid pathway. nih.govfrontiersin.org Documented natural sources of 6-hydroxycoumarin include the stems of Alyxia reinwardtii, as well as the plants Grevillea robusta and Amburana cearensis. chemfaces.comnih.gov
In addition to being a primary natural product, 6-hydroxycoumarin is also a metabolite of coumarin. nih.gov In vivo, coumarin is metabolized in the liver by the cytochrome P450 enzyme system, which can lead to hydroxylation at any of the six possible carbon positions on the coumarin nucleus. nih.govmdpi.com While 7-hydroxycoumarin is often the major metabolite in humans, 6-hydroxycoumarin is also formed during this process. nih.govmdpi.com Further metabolic studies using advanced techniques like UPLC/Quadrupole-TOF tandem mass spectrometry have identified positional isomers of hydroxylated coumarin conjugates in human urine, suggesting that hydroxylation at the C-6 position is a recognized metabolic pathway. mdpi.com
Table 1: Documented Natural Sources of 6-Hydroxycoumarin
| Species Name | Part of Plant |
|---|---|
| Alyxia reinwardtii | Stems chemfaces.com |
| Grevillea robusta | Not specified nih.gov |
Further Investigation into Multi-target Pharmacological Activities
The 6-hydroxycoumarin scaffold is associated with a wide spectrum of pharmacological activities, making it a subject of interest for developing multi-target therapeutic agents. sciforum.net Research has identified that 6-hydroxycoumarin possesses antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. chemfaces.commedchemexpress.com Its derivatives are being investigated for their potential to act on multiple biological targets simultaneously, which is a key strategy for treating complex multifactorial diseases like cancer and neurodegenerative disorders. frontiersin.orgsciforum.net
In the context of neurodegenerative diseases, coumarin-based compounds are being designed as multi-target inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) and acetylcholinesterase (AChE). sciforum.net Docking studies suggest that coumarins substituted at the C-6 position, such as 6-hydroxycoumarin, may exhibit a greater affinity for MAO-A. sciforum.net In oncology, coumarins target cancer through various mechanisms, including the inhibition of enzymes such as protein kinases, caspases, carbonic anhydrases (specifically isoforms CA9 and CA12), and heat shock proteins. frontiersin.orgtargetmol.com They can also modulate critical signaling pathways like the PI3K/AKT pathway, which is involved in cell growth and survival. frontiersin.orgnih.gov The diverse biological effects, which also include anticoagulant and antiviral activities, underscore the potential of 6-hydroxycoumarin as a versatile scaffold for drug discovery. nih.govijpsonline.com
Comprehensive Toxicity and Efficacy Studies
Evaluating the cytotoxic efficacy of 6-hydroxycoumarin and its derivatives against various cancer cell lines is a crucial area of research. chemfaces.com Studies have shown that 6-hydroxycoumarin itself exhibits cytotoxic activity against several human cancer cell lines. targetmol.com Furthermore, synthetic modifications to the 6-hydroxycoumarin structure have led to new derivatives with enhanced potency. chemfaces.comresearchgate.net
A study involving the synthesis of isoxazole and triazole derivatives linked to 6-hydroxycoumarin found that some of these new compounds displayed significantly better cytotoxic activity than the parent molecule. chemfaces.com Specifically, certain ortho-substituted isoxazole derivatives were identified as effective cytotoxic agents against the prostate cancer cell line (PC-3), while specific triazole derivatives were most active against a lung cancer cell line (A-549). chemfaces.comresearchgate.net An important aspect of this research is the concept of selective toxicity. Some coumarin derivatives have been reported to exert high cytotoxicity in melanoma cell lines while showing reduced toxicity in normal skin fibroblast cells, highlighting a potential for cancer-cell selectivity. conicet.gov.ar While high doses of the parent compound, coumarin, have been linked to liver toxicity in some species, its derivatives are being developed to achieve potent antitumor activity with potentially minimal side effects. frontiersin.orgconicet.gov.ar
Table 2: In Vitro Cytotoxic Efficacy of 6-Hydroxycoumarin and Its Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 6-Hydroxycoumarin | HL-60 | Leukemia | 35 targetmol.com |
| 6-Hydroxycoumarin | HCT-116 | Colon | 42 targetmol.com |
| 6-Hydroxycoumarin | Colo-205 | Colon | 37 targetmol.com |
| Isoxazole Derivative (Compound 10) | PC-3 | Prostate | 8.2 chemfaces.com |
| Isoxazole Derivative (Compound 13) | PC-3 | Prostate | 13.6 chemfaces.com |
| Triazole Derivative (Compound 23) | A-549 | Lung | 10.2 chemfaces.com |
In-depth Elucidation of Molecular Mechanisms
Understanding the precise molecular mechanisms by which 6-hydroxycoumarin and its derivatives exert their pharmacological effects is fundamental to their development as therapeutic agents. Research indicates that these compounds interact with a variety of cellular targets and signaling pathways. frontiersin.org A significant mechanism of action in cancer cells is the induction of apoptosis, or programmed cell death. frontiersin.org This is often achieved through a caspase-linked pathway, involving the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. frontiersin.org
Furthermore, hydroxycoumarin derivatives have been shown to induce cell cycle arrest, a process that halts cell proliferation. frontiersin.org For example, 7-hydroxycoumarin can cause cancer cells to arrest in the G2/M phase of the cell cycle by downregulating regulatory proteins essential for mitosis. frontiersin.org The antitumor effects of coumarins are also linked to the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival. frontiersin.orgnih.gov Other identified molecular targets include carbonic anhydrase isoforms IX and XII, which are overexpressed in many tumors, and enzymes involved in viral replication, such as HIV protease. orientjchem.org In other therapeutic areas, coumarins are known to act as competitive inhibitors of vitamin K epoxide reductase, which is the basis for their anticoagulant activity. nih.gov
Translational Research and Clinical Potential
The extensive preclinical research on 6-hydroxycoumarin and its related compounds points toward significant translational and clinical potential across various diseases. The parent compound, coumarin, has been investigated in clinical trials for conditions such as lymphedema, lung cancer, kidney cancer, and melanoma, demonstrating the therapeutic interest in this class of molecules. nih.gov
The development of novel 6-hydroxycoumarin derivatives is aimed at creating new drugs with improved efficacy and specificity. researchgate.net A key area of potential is in oncology, where these compounds could be developed as agents to manage gynecological cancers, prostate cancer, and lung cancer. frontiersin.orgresearchgate.net Their ability to overcome the chemoresistance of some existing cancer drugs is a particularly promising avenue of investigation. frontiersin.orgnih.gov Beyond cancer, the multi-target activity of coumarins suggests potential applications in treating complex neurodegenerative conditions like Alzheimer's and Parkinson's diseases by simultaneously inhibiting multiple pathogenic enzymes. sciforum.net Furthermore, the unique photochemical properties of the coumarin ring are being explored for use in photocleavable linkers for controlled or smart drug delivery systems, which could lead to more targeted and effective therapies with fewer side effects. mdpi.comorientjchem.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6-Hydroxycoumarin |
| Coumarin |
| 3-amino-7-hydroxycoumarin |
| 3,4-dihydroxybenzaldehyde |
| 7-hydroxycoumarin |
| Coumaric acid |
| o-hydroxyphenyllactic acid |
| o-hydroxyphenylacetic acid |
| Acetylcholinesterase (AChE) |
| Monoamine oxidase (MAO) |
| Bcl-2 |
| Bax |
| Warfarin |
| Esculetin (B1671247) |
| Carbonic Anhydrase (CA) |
Q & A
Basic Research Questions
Q. What analytical techniques are most reliable for characterizing 6-Hydroxycoumarin purity and structure in synthetic or extracted samples?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used to assess purity (>98% as per GC standards) and quantify 6-Hydroxycoumarin in mixtures . Melting point determination (249–253°C) serves as a preliminary validation step . For structural confirmation, combine spectroscopic methods:
- UV-Vis Spectroscopy : Detect absorbance peaks specific to the coumarin backbone.
- Mass Spectrometry (MS) : Confirm molecular weight (162.14 g/mol) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Resolve hydroxyl (-OH) and aromatic proton environments .
Q. What experimental models are validated for studying 6-Hydroxycoumarin’s anti-inflammatory and antitumor activities?
- Methodological Answer :
- In vitro : Human tumor cell lines (e.g., MCF-7, HepG2) treated with 6-Hydroxycoumarin (10–100 µM) to assess cytotoxicity via MTT assays . Fluorescence microscopy (e.g., DAPI co-staining) tracks intracellular localization and apoptotic markers like caspase-3 .
- In vivo : Rodent models for inflammation (e.g., carrageenan-induced paw edema) or xenograft tumors. Dose-response studies should include controls for bioavailability variations due to solubility limitations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 6-Hydroxycoumarin across studies?
- Methodological Answer : Contradictions often arise from differences in delivery systems or experimental conditions. For example:
- Nano-formulations (e.g., GX1-6C-NLCs) enhance cellular uptake and fluorescence intensity compared to free 6-Hydroxycoumarin, explaining efficacy disparities in antitumor studies .
- Systematic Reviews : Follow PRISMA guidelines to aggregate data from PubMed, Scopus, and Web of Science. Use inclusion criteria (e.g., standardized assays) and meta-analysis to identify confounding variables like solvent choice (DMSO vs. aqueous buffers) .
Q. What strategies optimize 6-Hydroxycoumarin’s use as a fluorescent probe in drug delivery systems?
- Methodological Answer :
- Fluorescence Quenching Controls : Include blank samples (no 6-Hydroxycoumarin) to distinguish autofluorescence .
- Quantitative Imaging : Use confocal microscopy with spectral unmixing to separate 6-Hydroxycoumarin’s emission (λex/λem ~360/450 nm) from overlapping signals.
- Validation : Compare results with alternative probes (e.g., Coumarin 6) to confirm specificity .
Q. How can structure-activity relationship (SAR) studies improve 6-Hydroxycoumarin derivatives for targeted therapies?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., trifluoromethyl groups) at positions 3, 4, or 7 to modulate electron density and binding affinity .
- Computational Modeling : Perform molecular docking with targets like COX-2 or Bcl-xl to predict interactions. Validate with in vitro assays (e.g., enzyme inhibition) .
Q. What protocols ensure reproducibility in synthesizing and testing 6-Hydroxycoumarin-based compounds?
- Methodological Answer :
- Detailed Reporting : Publish step-by-step synthetic routes (solvents, catalysts, yields) and characterization data (HPLC, NMR traces) in repositories like ChemRxiv .
- Inter-lab Validation : Share materials via academic collaborations, adhering to agreements for data/material reuse (e.g., Cambridge English guidelines) .
Methodological Frameworks for Literature and Data Quality
Q. How to conduct a scoping review of 6-Hydroxycoumarin’s biomedical applications?
- Methodological Answer :
- Search Strategy : Use Boolean terms in PubMed/Scopus: ("6-Hydroxycoumarin" OR "6-hydroxychromen-2-one") AND ("anti-inflammatory" OR "antitumor"). Limit to peer-reviewed articles (post-2000) .
- Data Extraction : Tabulate key parameters (e.g., IC50 values, cell lines, dosage) to identify research gaps .
Q. How to address solubility challenges in 6-Hydroxycoumarin experiments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
